Linzagolix Choline
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1321816-57-2 |
|---|---|
Molekularformel |
C27H28F3N3O8S |
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI-Schlüssel |
IAIVRTFCYOGNBW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linzagolix choline; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Linzagolix Choline in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Linzagolix Choline, a selective, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, with a specific focus on its activity within pituitary cells.
Core Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor (GnRH-R) located on the surface of gonadotroph cells in the anterior pituitary gland.[1][2][3] By binding to these receptors, Linzagolix blocks the endogenous GnRH from binding and initiating its downstream signaling cascade.[1][3] This blockade directly inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in circulating LH and FSH levels subsequently leads to a dose-dependent suppression of ovarian estrogen and progesterone (B1679170) production, which is the therapeutic goal in the management of hormone-dependent conditions such as uterine fibroids and endometriosis.
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the in vitro and in vivo pharmacological effects of Linzagolix.
| Parameter | Value | Species/System | Reference |
| IC50 (GnRH-stimulated Ca2+ flux) | 36.7 nmol/L | Human GnRH Receptor | |
| Effective Concentration (in vivo) | ~1 µmol/L (free form) | Endometriosis model rats |
Table 1: In Vitro and In Vivo Efficacy of Linzagolix
| Dose | Maximum LH Reduction from Baseline | Time to Maximum Reduction | Duration of Suppression | Species | Reference |
| 1-25 mg/kg (oral) | Dose-dependent | 8 hours | ≥ 24 hours (at 25-100 mg/kg) | Ovariectomized cynomolgus monkeys | |
| >1 mg/kg | Immediate suppression | Not specified | Correlated with serum concentrations | Ovariectomized cynomolgus monkeys |
Table 2: In Vivo Dose-Dependent Suppression of Luteinizing Hormone (LH) by Linzagolix
Signaling Pathways
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the synthesis and release of LH and FSH. Linzagolix, by competitively antagonizing the GnRH receptor, effectively blocks this entire downstream signaling cascade.
Caption: GnRH receptor signaling pathway and its inhibition by Linzagolix.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Linzagolix and other GnRH receptor antagonists.
GnRH Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Linzagolix for the GnRH receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human GnRH receptor are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled GnRH agonist (e.g., 125I-[D-Ala6]GnRH) is incubated with a fixed amount of cell membrane preparation.
-
Increasing concentrations of unlabeled Linzagolix are added to compete with the radioligand for binding to the GnRH receptor.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GnRH.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of Linzagolix that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a GnRH receptor competitive binding assay.
In Vitro LH and FSH Secretion Assay
Objective: To measure the inhibitory effect of Linzagolix on GnRH-stimulated LH and FSH secretion from pituitary cells.
Methodology:
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are dissected from rodents (e.g., rats or mice).
-
The tissue is enzymatically dispersed (e.g., using trypsin and DNase) to obtain a single-cell suspension.
-
Cells are plated in culture wells and allowed to attach and recover for a period (e.g., 48-72 hours).
-
-
Hormone Secretion Assay:
-
Cultured pituitary cells are pre-incubated with various concentrations of Linzagolix for a defined period.
-
The cells are then stimulated with a fixed concentration of GnRH.
-
The cell culture supernatant is collected after a specific incubation time.
-
The concentrations of LH and FSH in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
-
Data Analysis:
-
The amount of LH and FSH secreted in response to GnRH in the presence of different concentrations of Linzagolix is quantified.
-
Dose-response curves are generated to determine the IC50 of Linzagolix for the inhibition of LH and FSH secretion.
-
Caption: Workflow for an in vitro LH and FSH secretion assay.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of Linzagolix to block GnRH-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Preparation and Dye Loading:
-
Cells expressing the GnRH receptor (e.g., HEK293 cells or primary pituitary gonadotrophs) are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.
-
-
Calcium Flux Measurement:
-
The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
A baseline fluorescence reading is taken.
-
Linzagolix or vehicle is added to the wells.
-
The cells are then stimulated with GnRH, and the change in fluorescence intensity is monitored over time. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensities is calculated, which is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
The peak increase in the fluorescence ratio following GnRH stimulation is determined for each condition.
-
The inhibitory effect of Linzagolix is calculated as the percentage reduction in the GnRH-induced calcium response.
-
A dose-response curve is generated to determine the IC50 of Linzagolix for the inhibition of calcium mobilization.
-
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
This compound is a potent and selective GnRH receptor antagonist that effectively suppresses the hypothalamic-pituitary-gonadal axis by blocking the action of GnRH at the level of the pituitary gonadotrophs. Its mechanism of action, characterized by the inhibition of downstream signaling pathways and subsequent reduction in LH and FSH secretion, has been well-documented through a variety of in vitro and in vivo studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core pharmacology of Linzagolix for researchers and drug development professionals.
References
The Discovery and Synthesis of Linzagolix Choline: A Technical Guide
An In-depth Review for Drug Development Professionals
Linzagolix, a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor, represents a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] Developed by Kissei Pharmaceutical, this orally administered drug offers a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, allowing for tailored treatment strategies to balance efficacy with potential side effects.[3][4] Approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids, Linzagolix is marketed as Yselty®.[5] This guide provides a comprehensive overview of its discovery, mechanism of action, clinical development, and chemical synthesis for researchers and drug development professionals.
Discovery and Mechanism of Action
Linzagolix was discovered through research efforts to identify potent, orally bioavailable, non-peptide GnRH receptor antagonists. Preclinical studies identified Linzagolix as a highly potent and selective antagonist, with safety and toxicology studies revealing no significant tolerance or drug-drug interaction concerns.
The core mechanism of Linzagolix involves competitive binding to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous signaling of GnRH, thereby inhibiting the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the production of estrogen by the ovaries. By suppressing estradiol (B170435), Linzagolix alleviates the symptoms of estrogen-dependent pathologies like heavy menstrual bleeding in uterine fibroids and pain associated with endometriosis. A key therapeutic goal is to maintain serum estradiol levels within a target range of 20–60 pg/mL, which is sufficient to reduce symptoms while mitigating the adverse effects of profound estrogen suppression, such as bone mineral density (BMD) loss.
Signaling Pathway of Linzagolix
Pharmacokinetics and Pharmacodynamics
Linzagolix exhibits a linear pharmacokinetic profile and is rapidly absorbed after oral administration, with or without food. The drug's dose-dependent action allows for either partial or full suppression of estradiol, providing flexibility in treatment regimens.
| Parameter | Value (100 mg Dose) | Value (200 mg Dose) | Source |
| Time to Cmax (Tmax) | ~2 hours | ~2 hours | |
| Half-life (t½) | ~15 hours | ~15 hours | |
| Volume of Distribution (Vd) | 11.067 L | 11.178 L | |
| Apparent Clearance (CL/F) | 0.522 L/h | 0.499 L/h | |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | |
| Median Serum Estradiol (E2) | Maintained in 20-60 pg/mL range | Suppressed to <20 pg/mL | |
| Median Progesterone | Maintained ≤3.1 ng/mL in 68% of women | Maintained ≤3.1 ng/mL in 83% of women | |
| Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Linzagolix. |
Clinical Development and Efficacy
Linzagolix has undergone extensive clinical evaluation in large-scale, randomized, placebo-controlled Phase 3 trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis.
Experimental Protocol: PRIMROSE 1 & 2 Phase 3 Trials
-
Objective: To evaluate the efficacy and safety of Linzagolix for the treatment of heavy menstrual bleeding (HMB) associated with uterine fibroids.
-
Design: Two identical, 52-week, randomized, double-blind, placebo-controlled trials.
-
Participants: Women aged 18 years or older with ultrasound-confirmed uterine fibroids and HMB, defined as menstrual blood loss (MBL) > 80 mL per cycle.
-
Interventions: Patients were randomized to one of five arms: placebo, Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol / 0.5 mg norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT.
-
Primary Endpoint: The proportion of responders at 24 weeks, defined as patients with MBL volume ≤ 80 mL and a ≥ 50% reduction in MBL from baseline.
-
Secondary Endpoints: Included changes in pain, anemia, uterine volume, and quality of life.
Clinical Trial Workflow: PRIMROSE Studies```dot
// Nodes Screening [label="Screening\n(N=1012)\n- Age ≥18\n- Uterine Fibroids\n- MBL > 80 mL", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (1:1:1:1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Placebo [label="Placebo", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100 [label="Linzagolix 100 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100_ABT [label="Linzagolix 100 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200 [label="Linzagolix 200 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200_ABT [label="Linzagolix 200 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"];
Week24 [label="Week 24 Assessment\n- Primary Endpoint (MBL)\n- Secondary Endpoints\n- Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Week52 [label="Week 52 Assessment\n- Long-term Efficacy\n- Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Screening -> Randomization; Randomization -> Placebo; Randomization -> LGX100; Randomization -> LGX100_ABT; Randomization -> LGX200; Randomization -> LGX200_ABT;
{Placebo, LGX100, LGX100_ABT, LGX200, LGX200_ABT} -> Week24 [label="Daily Dosing"]; Week24 -> Week52 [label="Treatment Extension"]; }```
Efficacy and Safety Results
Linzagolix demonstrated statistically significant and clinically meaningful reductions in HMB across all treatment arms compared to placebo. The 200 mg dose with ABT showed the highest responder rates. Notably, the 100 mg dose without ABT also showed significant efficacy, providing an option for women who cannot or do not wish to take hormonal ABT.
| Treatment Arm | PRIMROSE 1 Responder Rate (Week 24) | PRIMROSE 2 Responder Rate (Week 24) | Pooled Responder Rate (Week 52) |
| Placebo | 35.0% | 29.4% | N/A |
| Linzagolix 100 mg | 56.4% | 56.7% | 55.0% |
| Linzagolix 100 mg + ABT | 66.4% | 77.2% | 86.1% |
| Linzagolix 200 mg | 71.4% | 77.7% | 76.7% (with ABT from Wk 24) |
| Linzagolix 200 mg + ABT | 75.5% | 93.9% | 89.9% |
| Table 2: Responder Rates in Phase 3 PRIMROSE Trials for Uterine Fibroids. |
The most common adverse events were hypoestrogenic effects, such as hot flushes, which were more frequent in the 200 mg without ABT group. Bone mineral density was well-preserved in the groups receiving ABT and in the 100 mg without ABT group.
| Treatment Arm | Mean % Change in Lumbar Spine BMD (Week 24) |
| Linzagolix 50 mg | -0.092% |
| Linzagolix 75 mg | -0.89% |
| Linzagolix 100 mg | -1.30% |
| Linzagolix 200 mg | -2.67% |
| Linzagolix 200 mg + ABT | -0.79% |
| Table 3: Mean Percent Change in Bone Mineral Density (BMD) from Baseline. |
Dose-Rationale and Add-Back Therapy
The development of Linzagolix included a clear rationale for different dosing strengths, aiming to personalize therapy. Higher doses (200 mg) achieve full estrogen suppression, providing maximum efficacy but necessitating the co-administration of hormonal add-back therapy to mitigate hypoestrogenic side effects, particularly BMD loss, in long-term use. Lower doses (75 mg - 100 mg) achieve partial estrogen suppression, maintaining estradiol in a therapeutic window that can still provide significant symptom relief with a more favorable safety profile, potentially avoiding the need for ABT.
Chemical Synthesis
The synthesis of Linzagolix Choline (B1196258) is a convergent process involving the preparation of two key intermediates followed by their coupling and subsequent cyclization.
Experimental Protocol: Synthesis of Linzagolix Choline
The synthesis can be broadly divided into three stages:
-
Synthesis of Intermediate A (Carbamate Intermediate 35.6): This process begins with the reaction of dimethyl maleate (B1232345) and methylthioglycolate under basic conditions to form a cyclic mercaptan. This is followed by an aromatization sequence known as a Semmler-Wolff aromatization, involving conversion to an oxime and treatment with strong acid to furnish an aminothiophene. The final step is the reaction with phenyl chloroformate to yield the carbamate (B1207046) intermediate.
-
Synthesis of Intermediate B (Aniline Intermediate 35.11): This pathway starts with the borohydride (B1222165) reduction of an aldehyde, followed by chlorination and ether formation with a phenol (B47542) derivative under basic conditions. Standard nitration and subsequent reduction of the nitro group using Raney-Ni catalyst yields the key aniline (B41778) intermediate.
-
Coupling and Final Product Formation: The two advanced intermediates are coupled under basic conditions to form a thiophenyl urea. Intramolecular cyclization is then facilitated by treatment with lithium hydroxide (B78521) followed by acidic conditions. Finally, treatment with choline bicarbonate allows for the precipitation and isolation of Linzagolix as the choline salt.
Synthesis Workflow
Conclusion
This compound is a novel, orally active GnRH receptor antagonist that offers a flexible and effective treatment for moderate to severe symptoms of uterine fibroids and has shown promise for endometriosis-associated pain. Its well-characterized mechanism of action, predictable pharmacokinetics, and dose-dependent suppression of estradiol allow for a personalized therapeutic approach. The robust clinical data from the PRIMROSE and EDELWEISS trials support its efficacy and manageable safety profile, establishing Linzagolix as a valuable therapeutic option in women's health. The convergent and efficient chemical synthesis further underscores its viability as a commercial pharmaceutical agent.
References
- 1. A model-based analysis to guide gonadotropin-releasing hormone receptor antagonist use for management of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Treatment for Uterine Fibroids Shows Promise in Trial | Technology Networks [technologynetworks.com]
- 3. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Linzagolix Choline: A Technical Overview of its Interaction with the Gonadotropin-Releasing Hormone (GnRH) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix (B1675553), administered as linzagolix choline, is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the management of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][2] Linzagolix competitively binds to GnRH receptors in the pituitary gland, inhibiting endogenous GnRH signaling.[1] This antagonism leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of estrogen and progesterone. This technical guide provides a detailed examination of the binding affinity and kinetics of linzagolix with the GnRH receptor, based on currently available data.
Quantitative Analysis of Receptor Interaction
While comprehensive data on the direct binding affinity (Ki) and kinetics (kon, koff) of linzagolix for the GnRH receptor are not widely available in the public domain, functional assay data provides insight into its potent inhibitory activity.
Table 1: Functional Potency of Linzagolix at the Human GnRH Receptor
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 36.7 nmol/L | GnRH-stimulated Ca2+ flux | Not Specified | This value represents the concentration of linzagolix that inhibits 50% of the intracellular calcium mobilization induced by GnRH. |
Note: Further details on the specific experimental conditions for this IC50 determination are not publicly available.
GnRH Receptor Signaling and Linzagolix Inhibition
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon binding of the endogenous ligand, GnRH, a signaling cascade is initiated, leading to the physiological release of gonadotropins. Linzagolix, as a competitive antagonist, physically blocks the binding of GnRH, thereby preventing the initiation of this downstream signaling.
Experimental Protocols
Detailed experimental protocols for the characterization of linzagolix binding to the GnRH receptor are not publicly available. However, a representative protocol for a calcium flux assay, a common method for assessing the functional activity of GnRH receptor antagonists, is provided below.
Representative Calcium Flux Assay Protocol
This protocol outlines a general procedure for measuring the inhibitory effect of a compound like linzagolix on GnRH-stimulated intracellular calcium mobilization in a cell line expressing the human GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
GnRH peptide
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the GnRHR-expressing cells under standard conditions.
-
On the day prior to the assay, seed the cells into the 96-well microplate at an appropriate density and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of linzagolix or a vehicle control to the respective wells.
-
Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
-
GnRH Stimulation and Data Acquisition:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of GnRH at a concentration known to elicit a submaximal response (e.g., EC80) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the linzagolix concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Linzagolix is a potent antagonist of the GnRH receptor, as evidenced by its low nanomolar IC50 value in a functional calcium flux assay. Its competitive binding to the GnRH receptor effectively blocks the downstream signaling cascade that leads to the secretion of LH and FSH. While specific binding affinity (Ki) and kinetic parameters (kon, koff) are not publicly available, the existing functional data strongly supports its mechanism of action in reducing sex hormone levels for the treatment of estrogen-dependent pathologies. Further research and publication of direct binding and kinetic studies would provide a more complete understanding of the molecular interactions of linzagolix with its target.
References
In Vitro Characterization of Linzagolix Choline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Linzagolix Choline, a non-peptide, orally active, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] this compound is under development for the treatment of sex-hormone-dependent conditions such as uterine fibroids and endometriosis.[3][4] This document details the quantitative pharmacology, experimental methodologies, and relevant biological pathways associated with Linzagolix.
Mechanism of Action
Linzagolix functions by competitively binding to GnRH receptors in the anterior pituitary gland.[2] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels results in a dose-dependent suppression of estrogen production by the ovaries, which is the therapeutic goal for managing estrogen-dependent pathologies. Unlike GnRH agonists that cause an initial surge in hormone levels, Linzagolix as an antagonist provides immediate and direct suppression of the hypothalamic-pituitary-gonadal axis.
Quantitative In Vitro Pharmacology
The in vitro potency and functional antagonism of Linzagolix have been determined through various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 36.7 nM | Human | GnRH-stimulated Calcium Flux Assay | --INVALID-LINK-- |
| Ki | Data not publicly available | - | Radioligand Competitive Binding Assay | - |
| Receptor Selectivity | High selectivity for the GnRH receptor | Preclinical studies | Not specified | --INVALID-LINK-- |
Key In Vitro Experimental Protocols
The following sections detail representative methodologies for the key in vitro experiments used to characterize Linzagolix. These protocols are based on standard industry practices for GnRH receptor antagonists.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of Linzagolix for the GnRH receptor.
Objective: To determine the concentration of Linzagolix that inhibits 50% of the binding of a known radiolabeled ligand to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GnRH receptor radioligand (e.g., [125I]-Triptorelin).
-
Test Compound: this compound.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 0.1% BSA.
-
Non-specific Binding Control: A high concentration of a non-labeled GnRH agonist or antagonist (e.g., 1 µM GnRH).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of Linzagolix in assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or a dilution of Linzagolix.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Linzagolix concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of Linzagolix to inhibit GnRH-induced intracellular calcium mobilization.
Objective: To determine the concentration of Linzagolix that inhibits 50% of the GnRH-stimulated increase in intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., HEK293 cells).
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Indo-1 AM).
-
Agonist: GnRH.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 45-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of Linzagolix and a fixed concentration of GnRH (typically the EC80 concentration).
-
Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.
-
Add the Linzagolix dilutions to the wells and incubate for a predetermined time.
-
Inject the GnRH solution into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response in each well is measured.
-
Plot the percentage of inhibition of the GnRH response against the logarithm of the Linzagolix concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes related to the in vitro characterization of Linzagolix.
Caption: GnRH Signaling Pathway and Linzagolix Inhibition.
Caption: In Vitro Characterization Workflow for Linzagolix.
References
- 1. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linzagolix | GNRH Receptor | TargetMol [targetmol.com]
- 4. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Profile of Linzagolix Choline for the Treatment of Endometriosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on linzagolix (B1675553) choline (B1196258), a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of endometriosis. This document summarizes key quantitative data, details available experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility.[1] The therapeutic strategy for endometriosis often involves the suppression of ovarian estrogen production. Linzagolix choline emerges as a targeted therapy that competitively blocks GnRH receptors in the pituitary gland.[2] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in circulating estradiol (B170435) levels.[3] Preclinical investigations have been pivotal in establishing the pharmacological profile and safety of linzagolix prior to its clinical development.
Mechanism of Action
Linzagolix is a selective antagonist of the GnRH receptor. By binding to GnRH receptors on pituitary gonadotroph cells, it prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in gonadotropin levels leads to reduced ovarian stimulation, thereby suppressing the production of estradiol, a key hormone in the pathophysiology of endometriosis.
Preclinical Efficacy Studies
In Vitro GnRH Receptor Binding and Functional Assays
Preclinical in vitro studies confirmed that linzagolix is a potent and selective antagonist of the human GnRH receptor.
Experimental Protocol: GnRH-Stimulated Calcium (Ca2+) Flux Assay
While a detailed, step-by-step protocol is not publicly available, the principles of such an assay generally involve the following:
-
Cell Culture: A mammalian cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of linzagolix or a vehicle control.
-
GnRH Stimulation: A known concentration of a GnRH agonist is added to stimulate the GnRH receptor, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of linzagolix is quantified by measuring the reduction in the GnRH-stimulated calcium signal. The concentration of linzagolix that produces 50% inhibition (IC50) is calculated.
Quantitative Data: In Vitro GnRH Receptor Antagonism
| Assay | Species | IC50 (nmol/L) | Reference Compound | Reference Compound IC50 (nmol/L) |
| GnRH-Stimulated Ca2+ Flux | Human | 36.7 | Cetrorelix | 19.9 |
| Data sourced from a 2022 publication on the pharmacological characterization of linzagolix. |
In Vivo Efficacy in an Endometriosis Animal Model
A surgically induced endometriosis model in rats was utilized to evaluate the in vivo efficacy of linzagolix.
Experimental Protocol: Rat Model of Surgically Induced Endometriosis
-
Animal Model: Adult female Sprague-Dawley rats.
-
Estrous Cycle Determination: The proestrus stage of the estrous cycle is identified via vaginal smear.
-
Surgical Procedure:
-
Under anesthesia, a midline laparotomy is performed.
-
One uterine horn is ligated and removed.
-
The uterine horn is opened longitudinally, and small pieces of the endometrium are dissected.
-
A section of the endometrial tissue is autotransplanted to the subcapsular space of the kidney.
-
-
Treatment: Following a recovery period to allow for the establishment of endometriotic cysts, rats are treated orally with linzagolix, dienogest (B1670515) (as a comparator), or a vehicle control.
-
Endpoint Assessment: After the treatment period, the animals are euthanized, and the volume of the endometriotic cysts is measured.
Quantitative Data: Effect of Linzagolix on Endometriotic Cyst Volume in Rats
| Treatment Group | Dose (mg/kg) | Change in Cyst Volume |
| Control | - | No significant reduction |
| Linzagolix | 50 | Significant decrease compared to control |
| Linzagolix | ≥50 | Significant decrease compared to control |
| Dienogest | 1 | Suppressive effect observed |
| Data from a study on the suppressive effects of linzagolix in an experimental endometriosis model in rats. The effective concentration of linzagolix in this model was determined to be approximately 1 µmol/L. |
In Vivo Pharmacodynamic Studies in Non-Human Primates
The effect of linzagolix on the gonadal axis was investigated in cynomolgus monkeys.
Experimental Protocol: Hormonal Suppression in Cynomolgus Monkeys
-
Animal Model: Ovariectomized and intact female cynomolgus monkeys.
-
Treatment: Oral administration of linzagolix at various doses.
-
Hormone Level Measurement: Serum concentrations of luteinizing hormone (LH) were measured at different time points post-administration. In intact monkeys, the effects on the menstrual cycle and hormone surges were monitored.
-
Reversibility Assessment: Following the cessation of treatment, the recovery of hormone secretion and regular menstrual cycles was observed.
Quantitative Data: Suppression of Luteinizing Hormone in Ovariectomized Cynomolgus Monkeys
| Linzagolix Dose (mg/kg) | Effect on Serum LH |
| >1 | Immediate and dose-dependent suppression |
| Data from a 2022 publication on the pharmacological characterization of linzagolix. |
Preclinical Safety and Toxicology
A comprehensive preclinical safety program was conducted for linzagolix, which included safety pharmacology, single-dose and repeated-dose toxicology, genotoxicity, carcinogenicity, and reproductive toxicity studies. These studies did not reveal any significant tolerance or safety concerns.
Summary of Preclinical Toxicology Studies
| Study Type | Species | Duration |
| Single-Dose Toxicology | Rat, Dog, Monkey | N/A |
| Repeated-Dose Toxicology | Mouse | Up to 3 months |
| Rat | Up to 6 months | |
| Dog | 1 month | |
| Monkey | Up to 9 months | |
| Genotoxicity | In vitro and in vivo assays | N/A |
| Carcinogenicity | N/A | N/A |
| Reproductive Toxicity | Rat, Rabbit | N/A |
| Information sourced from the EU Risk Management Plan for YSELTY (linzagolix). Detailed protocols for these studies are not publicly available. |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies demonstrated that linzagolix has a linear pharmacokinetic profile.
Summary of Preclinical Pharmacokinetic Properties
| Parameter | Finding |
| Absorption | Orally bioavailable |
| Distribution | Low volume of distribution |
| Metabolism | Primarily metabolized by liver cytochrome P450 enzymes |
| Excretion | Predominantly excreted in feces |
| Information compiled from multiple sources. |
Conclusion
The preclinical data for this compound strongly support its development for the treatment of endometriosis. In vitro studies have demonstrated its high potency and selectivity as a GnRH receptor antagonist. In vivo studies in a rat model of endometriosis have shown its efficacy in reducing lesion size, and studies in non-human primates have confirmed its ability to suppress the hypothalamic-pituitary-gonadal axis in a dose-dependent manner. The comprehensive toxicology and safety pharmacology program did not identify any significant safety concerns. These preclinical findings laid a solid foundation for the successful clinical development of linzagolix as a therapeutic option for women suffering from endometriosis.
References
Investigating the Pharmacokinetics of Linzagolix Choline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Linzagolix Choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Linzagolix in key animal models, which forms the basis for its clinical development in treating sex-hormone-dependent diseases.
Executive Summary
Linzagolix has been investigated in various animal models, primarily rats and cynomolgus monkeys, to characterize its pharmacokinetic profile and to inform human dose predictions. Preclinical studies have demonstrated that Linzagolix exhibits dose-dependent pharmacokinetics. In cynomolgus monkeys, oral administration of Linzagolix resulted in a dose-dependent suppression of luteinizing hormone (LH), which correlated with serum concentrations of the drug, indicating systemic exposure and target engagement.[1][2] While detailed pharmacokinetic parameters from this study are not publicly available in tabular format, the observed pharmacological effect underscores the systemic absorption of Linzagolix. In rats, pharmacokinetic studies have been conducted to assess potential drug-drug interactions, confirming the systemic exposure of Linzagolix following oral administration.[3][4]
Pharmacokinetic Data in Animal Models
While comprehensive, publicly available tables of pharmacokinetic parameters for Linzagolix in animal models are limited, the following sections summarize the key findings from preclinical studies.
Cynomolgus Monkey
Pharmacodynamic studies in ovariectomized cynomolgus monkeys have shown that orally administered Linzagolix leads to a dose-dependent and immediate suppression of serum LH concentrations at doses over 1 mg/kg.[1] This effect was found to be correlated with the serum concentrations of Linzagolix, confirming its systemic bioavailability and target engagement. In intact female cynomolgus monkeys, repeated oral administration of Linzagolix suppressed hormone surges and led to a cessation or prolongation of menstrual cycles, which was reversible upon discontinuation of the treatment. These findings, while not providing specific Cmax, Tmax, or AUC values, are critical in demonstrating the biological activity of Linzagolix following oral dosing in a relevant non-human primate model.
Rat
Pharmacokinetic studies in rats have been conducted, primarily to evaluate drug-drug interactions. One study investigated the co-administration of this compound with ferrous sulphate. The results showed that the plasma concentration-time profiles of Linzagolix were similar whether it was administered with or without the iron supplement, indicating no significant impact on its absorption. Although the specific pharmacokinetic parameters from this study were not detailed in the publication, the generation of plasma concentration-time profiles confirms the oral absorption of Linzagolix in this species. Further studies are needed to fully characterize the pharmacokinetic profile of Linzagolix in rats.
Experimental Protocols
Detailed experimental protocols from the preclinical studies of Linzagolix are not fully available in the public domain. However, based on standard practices for pharmacokinetic studies in these animal models, the following methodologies are likely to have been employed.
Animal Models
-
Rat: Female Sprague-Dawley rats are a common choice for pharmacokinetic studies of compounds intended for use in female health.
-
Cynomolgus Monkey: Female cynomolgus monkeys (Macaca fascicularis) are a relevant non-human primate model for assessing the pharmacokinetics and pharmacodynamics of GnRH receptor antagonists due to their physiological similarities to humans.
Dosing
-
Oral Administration (Rat): Oral gavage is the standard method for precise oral dosing in rats. The drug is typically formulated in a suitable vehicle, and the volume administered is based on the animal's body weight, generally not exceeding 10-20 mL/kg.
-
Oral Administration (Monkey): Oral administration in monkeys can be achieved through oral gavage or by concealing the drug in a palatable treat.
Blood Sampling
-
Rat: Serial blood samples are typically collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at predetermined time points post-dosing. The total blood volume collected is carefully monitored to avoid physiological stress to the animal.
-
Cynomolgus Monkey: Blood samples are collected from a peripheral vein, such as the femoral or cephalic vein. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. Microsampling techniques may also be employed to reduce the blood volume required.
Bioanalytical Method
The quantification of Linzagolix in plasma samples is crucial for determining its pharmacokinetic parameters. While a specific validated method for Linzagolix is not publicly detailed, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the standard bioanalytical technique for such small molecules.
A typical UPLC-MS/MS method would involve:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile (B52724) is a common and efficient method to extract the analyte. An internal standard is added to correct for variability during sample processing and analysis.
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column) to separate Linzagolix from endogenous plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed using Multiple Reaction Monitoring (MRM) in positive or negative ionization mode, which provides high selectivity and sensitivity for quantifying the analyte.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Signaling Pathway of Linzagolix
Caption: Mechanism of action of Linzagolix.
Experimental Workflow for Oral Pharmacokinetic Study in Rats
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-clinical studies indicating lack of interactions between iron/calcium ions and linzagolix, an orally available GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Linzagolix Choline on Hormonal Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linzagolix (B1675553) choline (B1196258) is a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, linzagolix modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, results in a controlled reduction of ovarian estradiol (B170435) and progesterone (B1679170) production. This technical guide provides a comprehensive overview of the mechanism of action of linzagolix, its effects on key hormonal pathways, and a summary of pivotal clinical trial data. Detailed experimental protocols from the cornerstone Phase 3 studies, PRIMROSE 1 & 2 and EDELWEISS 3, are outlined, and the core signaling pathways and experimental workflows are visualized through diagrams.
Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis
Linzagolix exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][2] Under normal physiological conditions, the pulsatile release of GnRH from the hypothalamus stimulates these receptors, triggering the synthesis and secretion of the gonadotropins, LH and FSH.[3] These hormones are crucial for regulating ovarian function, with FSH stimulating follicular development and LH triggering ovulation and promoting the production of estradiol and progesterone by the ovaries.[3]
By binding to the GnRH receptors, linzagolix prevents the endogenous GnRH from initiating its signaling cascade.[4] This blockade leads to an immediate and dose-dependent reduction in the secretion of both LH and FSH, without the initial surge in gonadotropin release that is characteristic of GnRH agonists. The subsequent decrease in circulating LH and FSH levels directly translates to reduced ovarian production of estradiol and progesterone. This targeted suppression of sex hormones forms the basis of linzagolix's efficacy in estrogen-dependent conditions such as uterine fibroids and endometriosis.
Quantitative Effects on Hormonal Pathways: Clinical Trial Data
The hormonal effects of linzagolix have been extensively studied in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The PRIMROSE 1 (NCT03070899) and PRIMROSE 2 (NCT03070951) studies evaluated linzagolix in women with uterine fibroids, while the EDELWEISS 3 (NCT03992847) trial focused on women with endometriosis-associated pain.
Estradiol (E2) Suppression
Linzagolix demonstrates a dose-dependent suppression of serum estradiol levels. A high-dose regimen of 200 mg once daily leads to full suppression of estradiol to levels below 20 pg/mL, which is considered the postmenopausal range. Lower doses, such as 75 mg and 100 mg daily, result in partial suppression, maintaining estradiol levels within a target range of 20-60 pg/mL. The addition of hormonal add-back therapy (ABT), typically 1 mg of estradiol and 0.5 mg of norethisterone acetate, to the 200 mg regimen also maintains estradiol levels in this partial suppression range, mitigating hypoestrogenic side effects.
| Treatment Arm | Median Serum Estradiol (E2) Levels | Study Population |
| Linzagolix 75 mg | Maintained between 20-60 pg/mL | Endometriosis (EDELWEISS 3) |
| Linzagolix 100 mg | Maintained between 20-60 pg/mL | Uterine Fibroids (PRIMROSE 1 & 2) |
| Linzagolix 200 mg | < 20 pg/mL | Uterine Fibroids & Endometriosis |
| Linzagolix 200 mg + ABT | Maintained between 20-60 pg/mL | Uterine Fibroids & Endometriosis |
Table 1: Summary of Estradiol Suppression with Linzagolix in Phase 3 Trials.
In a pilot study involving women with adenomyosis, treatment with 200 mg of linzagolix for 12 weeks resulted in median serum estradiol levels below 20 pg/mL. Subsequent treatment with 100 mg daily for another 12 weeks maintained median estradiol levels below 60 pg/mL.
Gonadotropin (LH & FSH) and Progesterone Suppression
The administration of linzagolix leads to a rapid, dose-dependent reduction in both LH and FSH levels. This suppression of gonadotropins is the direct cause of the observed decrease in estradiol and progesterone. While the dose-dependent nature of LH and FSH suppression is well-established, specific mean or median values from the Phase 3 trials are not consistently reported in the primary publications.
Progesterone levels are also effectively suppressed. In women receiving 200 mg of linzagolix, progesterone levels were maintained at ≤3.1 ng/mL in 83% of participants, while 68% of women receiving the 100 mg dose achieved this level of suppression.
| Hormone | Effect of Linzagolix | Note |
| Luteinizing Hormone (LH) | Dose-dependent suppression | Specific quantitative data from Phase 3 trials are limited in publications. |
| Follicle-Stimulating Hormone (FSH) | Dose-dependent suppression | Specific quantitative data from Phase 3 trials are limited in publications. |
| Progesterone | Maintained at anovulatory levels (≤3.1 ng/mL) | Achieved in a high percentage of patients at both 100 mg and 200 mg doses. |
Table 2: Effect of Linzagolix on Gonadotropins and Progesterone.
Experimental Protocols: Phase 3 Clinical Programs
The efficacy and safety of linzagolix have been established through rigorous Phase 3 clinical trial programs. Below are the generalized methodologies for the PRIMROSE and EDELWEISS 3 studies.
PRIMROSE 1 & 2 (Uterine Fibroids)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled, parallel-group trials with a 52-week treatment period.
-
Patient Population: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).
-
Randomization: Participants were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.
-
Treatment Arms:
-
Placebo
-
Linzagolix 100 mg once daily
-
Linzagolix 100 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
-
Linzagolix 200 mg once daily
-
Linzagolix 200 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
-
-
Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss ≤80 mL and a ≥50% reduction from baseline.
-
Hormonal Analysis: Serum concentrations of estradiol, LH, FSH, and progesterone were measured at baseline and at specified intervals throughout the study. The specific analytical methods (e.g., immunoassays, mass spectrometry) are not detailed in the primary publications.
EDELWEISS 3 (Endometriosis)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 6-month treatment period.
-
Patient Population: Women with moderate-to-severe endometriosis-associated pain.
-
Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms.
-
Treatment Arms:
-
Placebo
-
Linzagolix 75 mg once daily
-
Linzagolix 200 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
-
-
Co-Primary Endpoints: Responder rates for both dysmenorrhea and non-menstrual pelvic pain at 3 months.
-
Hormonal Analysis: Serum hormone levels were assessed at baseline and during the treatment period. Specifics of the analytical assays are not provided in the main trial publications.
Conclusion
Linzagolix choline is a potent and selective oral GnRH receptor antagonist that effectively modulates the HPG axis, leading to a rapid and dose-dependent suppression of gonadotropins and ovarian sex hormones. Clinical data from the PRIMROSE and EDELWEISS 3 trials demonstrate that different dosing regimens of linzagolix, with or without hormonal add-back therapy, can achieve either partial or full estradiol suppression, offering a flexible therapeutic approach for the management of uterine fibroids and endometriosis. This targeted hormonal control allows for the alleviation of symptoms while providing options to mitigate the hypoestrogenic side effects associated with profound estrogen suppression. Further research into the long-term effects and comparative efficacy of linzagolix will continue to elucidate its role in the treatment of estrogen-dependent gynecological conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Data on Linzagolix Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an orally administered, selective, non-peptide small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis, Linzagolix modulates the hypothalamic-pituitary-gonadal axis.[1][3] Its mechanism allows for a dose-dependent reduction in serum estradiol (B170435) levels, offering a customizable therapeutic approach that can potentially minimize hypoestrogenic side effects, such as bone mineral density loss, with or without the use of hormonal add-back therapy (ABT).[4] This document provides a technical overview of the core findings from early-phase clinical trials, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of Linzagolix.
Mechanism of Action
Linzagolix competitively binds to and blocks GnRH receptors in the pituitary gland. This antagonism inhibits endogenous GnRH signaling, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a subsequent dose-dependent decrease in the ovarian production of estrogen and progesterone, the key hormones implicated in the pathophysiology of uterine fibroids and endometriosis.
References
- 1. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of Linzagolix choline? [synapse.patsnap.com]
- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Research of Linzagolix Choline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Linzagolix (B1675553) Choline (B1196258), a selective, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Linzagolix holds therapeutic potential for sex hormone-dependent conditions such as endometriosis and uterine fibroids.
Mechanism of Action
Linzagolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland.[1] This action inhibits GnRH-stimulated signaling, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The subsequent decrease in ovarian estrogen and progesterone (B1679170) production forms the basis of its therapeutic effect in estrogen-dependent diseases.[2][3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of linzagolix observed in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Linzagolix
| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference(s) |
| Oral Bioavailability | Human | N/A | High | ~2 hours | N/A | ~15 hours | [4] |
| Clearance (CL/F) | Human | 25-200 mg daily | N/A | N/A | 0.422 L/h | N/A | |
| Volume of Distribution (Vd) | Human | 100 mg & 200 mg | N/A | N/A | ~11 L | N/A |
Table 2: In Vivo Efficacy of Linzagolix in Animal Models
| Animal Model | Species | Linzagolix Choline Dosage | Treatment Duration | Key Findings | Reference(s) |
| Experimental Endometriosis | Rat | ≥50 mg/kg (oral) | Not specified | Significant decrease in endometriotic cyst volume. | |
| Hormonal Suppression | Cynomolgus Monkey | >1 mg/kg (oral) | Repeated administration | Suppression of LH, hormone surges, and arrested/prolonged menstrual cycles. | |
| Polycystic Ovary Syndrome (PCOS) | Rat | Proposed: 10-50 mg/kg (oral) | Proposed: 21-28 days | Hypothesized to improve hormonal and metabolic parameters. | Based on |
Experimental Protocols
Protocol 1: Evaluation of Linzagolix in a Rat Model of Endometriosis
This protocol is adapted from established methods for inducing and evaluating endometriosis in rats.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Induction of Endometriosis:
-
Surgically induce endometriosis by autotransplantation of uterine tissue to the peritoneal cavity or under the kidney capsule.
-
Allow a recovery period of 2-3 weeks for the endometriotic lesions to establish.
3. Formulation and Administration of this compound:
-
Vehicle Formulation: As specific vehicle information is not widely published, a common formulation for oral gavage of poorly water-soluble compounds is recommended. A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is a suitable starting point. The use of a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.1%) can aid in suspension.
-
Dosage: Based on published data, a starting dose of 50 mg/kg is recommended. A dose-response study (e.g., 10, 30, and 100 mg/kg) is advisable.
-
Administration: Administer this compound or vehicle control orally via gavage once daily.
4. Experimental Design:
-
Randomly assign animals to treatment groups (vehicle control, linzagolix).
-
Treatment Duration: Treat for 4-6 weeks.
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the animals and carefully dissect and measure the volume and weight of the endometriotic lesions.
-
Collect blood samples for hormonal analysis (estradiol, LH, FSH).
-
Perform histological analysis of the lesions.
-
Protocol 2: Evaluation of Linzagolix in a Letrozole-Induced PCOS Rat Model
This protocol is a proposed adaptation of a standard letrozole-induced PCOS model to evaluate the efficacy of a GnRH antagonist.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats (immature, e.g., 21 days old).
-
Acclimatization and Housing: As described in Protocol 1.
2. Induction of PCOS:
-
Administer letrozole (B1683767) (e.g., 1 mg/kg, p.o.) daily for 21 days to induce a PCOS-like phenotype. A common vehicle for letrozole is 0.5% CMC.
-
Confirm the PCOS phenotype through vaginal smears (to check for irregular estrous cycles) and baseline hormone measurements.
3. Formulation and Administration of this compound:
-
Vehicle and Administration: As described in Protocol 1.
-
Dosage: A proposed starting dose range is 10-50 mg/kg, administered orally once daily.
4. Experimental Design:
-
After PCOS induction, randomly assign rats to treatment groups (PCOS control with vehicle, PCOS with linzagolix).
-
Treatment Duration: Treat for 21-28 days.
-
Endpoint Measurement:
-
Monitor estrous cycles daily via vaginal smears.
-
At the end of the study, collect blood for analysis of testosterone, estradiol, LH, and FSH.
-
Assess metabolic parameters such as glucose tolerance and insulin (B600854) resistance.
-
Perform histological examination of the ovaries to assess follicular cysts and corpora lutea.
-
Visualizations
Caption: Linzagolix Mechanism of Action.
Caption: GnRH Receptor Downstream Signaling.
Caption: General Experimental Workflow.
References
- 1. Modeling the pharmacokinetic‐pharmacodynamic relationship of the monoclonal anti‐macaque‐IL‐15 antibody Hu714MuXHu in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Linzagolix Choline in Animal Models of Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including heavy menstrual bleeding, pain, and infertility. The growth of these tumors is largely dependent on the ovarian hormones estrogen and progesterone (B1679170). Linzagolix Choline is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] By competitively binding to GnRH receptors in the pituitary gland, Linzagolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This action leads to a dose-dependent suppression of ovarian estrogen and progesterone production, thereby reducing the primary stimuli for uterine fibroid growth.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. As a GnRH antagonist, it directly competes with endogenous GnRH for binding sites on the pituitary gonadotroph cells. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating LH and FSH levels results in decreased ovarian production of estradiol (B170435) and progesterone, hormones crucial for the proliferation and maintenance of uterine fibroid tissue. This induced state of hypoestrogenism is the primary mechanism through which Linzagolix alleviates symptoms and reduces fibroid volume.
Signaling Pathway
Caption: Mechanism of action of this compound on the HPG axis.
Relevant Animal Models for Uterine Fibroid Research
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for uterine fibroids. The most commonly utilized models are the Eker rat and various xenograft models.
The Eker Rat Model
The Eker rat possesses a germline mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene, leading to a high incidence of spontaneous uterine leiomyomas that share histological and pathological features with human fibroids. These tumors are also responsive to hormonal manipulation, making this model suitable for studying hormone-targeted therapies.
Limitations: The underlying genetic defect in the Eker rat (Tsc2 mutation) is not the primary driver of the majority of human uterine fibroids, which can limit the direct translatability of some findings.
Xenograft Models
Xenograft models involve the transplantation of human uterine fibroid tissue or cells into immunodeficient mice. These models are advantageous as they allow for the study of human-derived tissue in an in vivo environment.
-
Patient-Derived Xenograft (PDX) Model: This model involves the subcutaneous or sub-renal capsule grafting of fresh human uterine fibroid tissue into immunodeficient mice, such as SCID or NSG mice. This approach is considered to faithfully replicate many of the phenotypic and histological characteristics of the original human tumor.
-
Cell-Based Xenograft Model: This involves the injection of isolated and cultured human uterine fibroid cells, often mixed with an extracellular matrix substitute like Matrigel, into immunodeficient mice.
A critical requirement for the successful establishment and growth of uterine fibroid xenografts is the sustained supplementation of estrogen, typically via the implantation of slow-release estradiol pellets.
Quantitative Data on Linzagolix Efficacy (from Human Clinical Trials)
While preclinical animal data for Linzagolix is not extensively published, the Phase 3 PRIMROSE 1 and 2 clinical trials provide valuable insights into the expected dose-dependent effects on uterine and fibroid volume in humans. This data can guide dose selection and outcome assessment in preclinical models.
| Treatment Group (at 24 weeks) | Mean Reduction in Dominant Fibroid Volume | Mean Reduction in Uterine Volume |
| Linzagolix 200 mg | 45% - 49% | Significant Reduction |
| Linzagolix 200 mg + ABT | 13% - 25% | Significant Reduction |
| Linzagolix 100 mg | 13% - 25% | Significant Reduction |
| Linzagolix 100 mg + ABT | Statistically Insignificant vs. Placebo | Statistically Insignificant vs. Placebo |
*ABT (Add-Back Therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Data sourced from the PRIMROSE 1 and 2 clinical trials.
Experimental Protocols
The following are detailed protocols for evaluating this compound in a patient-derived xenograft (PDX) model, which is currently considered a robust model for studying human uterine fibroids.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Linzagolix in a PDX model.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Uterine Fibroids
Objective: To establish a viable in vivo model of human uterine fibroids in immunodeficient mice.
Materials:
-
Fresh human uterine fibroid tissue obtained from hysterectomy or myomectomy with patient consent.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID), female, 6-8 weeks old.
-
17β-estradiol slow-release pellets (e.g., 0.72 mg/pellet, 60-day release).
-
Sterile phosphate-buffered saline (PBS).
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tissue Acquisition and Preparation:
-
Collect fresh uterine fibroid tissue in sterile PBS on ice immediately after surgical removal.
-
In a sterile biosafety cabinet, wash the tissue extensively with PBS to remove any blood.
-
Mince the tissue into small fragments of approximately 2-3 mm³.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the dorsal flank area.
-
-
Estradiol Pellet Implantation:
-
Make a small incision at the base of the neck.
-
Using a trocar, subcutaneously implant a 17β-estradiol pellet.
-
Close the incision with a surgical clip or suture.
-
-
Fibroid Tissue Implantation:
-
Make a small incision on the dorsal flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant 2-3 fragments of the prepared fibroid tissue into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia and signs of distress.
-
Allow the xenografts to establish and grow for 4-6 weeks, or until they reach a palpable and measurable size (e.g., 100-150 mm³).
-
Protocol 2: Evaluation of this compound Efficacy in the PDX Model
Objective: To assess the effect of this compound on the growth of established uterine fibroid xenografts.
Materials:
-
Established uterine fibroid PDX mice (from Protocol 1).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Measurement and Randomization:
-
Once tumors reach the desired starting volume (e.g., 100-150 mm³), measure the tumor dimensions (length and width) with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: this compound - Low Dose (daily oral gavage).
-
Group 3: this compound - High Dose (daily oral gavage).
-
-
-
Drug Administration:
-
Prepare fresh dosing solutions of this compound in the vehicle daily.
-
Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (e.g., 28-56 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Terminal Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum estradiol analysis.
-
Excise the tumors, weigh them, and divide them for further analysis:
-
Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Snap-freeze a portion in liquid nitrogen for gene expression or protein analysis.
-
-
Protocol 3: Ex Vivo Analysis of Xenograft Tissues
Objective: To analyze the cellular and molecular changes in the xenograft tumors following treatment with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Antibodies for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
RNA extraction kits.
-
Reagents for quantitative real-time PCR (qRT-PCR).
Procedures:
-
Histological Analysis:
-
Perform H&E staining on FFPE sections to assess overall tumor morphology, cellularity, and necrosis.
-
-
Immunohistochemistry (IHC):
-
Stain sections with an anti-Ki-67 antibody to quantify cell proliferation.
-
Stain sections with an anti-cleaved caspase-3 antibody to assess apoptosis.
-
Quantify the percentage of positive-staining cells in multiple high-power fields for each tumor.
-
-
Gene Expression Analysis:
-
Extract total RNA from snap-frozen tumor tissue.
-
Perform qRT-PCR to analyze the expression of genes related to hormone signaling, cell proliferation, and extracellular matrix production.
-
Conclusion
The preclinical assessment of this compound in robust animal models is a crucial step in understanding its therapeutic potential for uterine fibroids. While published preclinical data for Linzagolix is sparse, the established Eker rat and, more pertinently, patient-derived xenograft models offer suitable platforms for such investigations. The protocols outlined above provide a comprehensive framework for evaluating the efficacy and mechanism of action of Linzagolix in an in vivo setting. The significant reductions in fibroid and uterine volume observed in human clinical trials underscore the potent activity of this compound and set a clear benchmark for success in preclinical studies. Researchers utilizing these models can gain valuable insights into dose-response relationships, pharmacodynamic effects, and the molecular changes induced by GnRH antagonist therapy in uterine fibroid tissue.
References
- 1. Linzagolix: a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linzagolix. a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas [iris.uniroma1.it]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Linzagolix Choline
Introduction
Linzagolix, an orally available non-peptide gonadotropin-releasing hormone (GnRH) antagonist, is used for the management of estrogen-dependent conditions such as uterine fibroids.[1][2][3] Linzagolix Choline (B1196258) is the salt form of the active moiety, Linzagolix.[4][5] Accurate and precise analytical methods are crucial for the quantification of Linzagolix in pharmaceutical dosage forms to ensure product quality and stability. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Linzagolix in its tablet dosage form. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been validated:
| Parameter | Specification |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and gradient program should be optimized to achieve the desired separation and system suitability parameters.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Linzagolix reference standard in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1.0 mg/mL.
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Linzagolix and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) | < 1.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Linzagolix was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method was able to successfully separate the Linzagolix peak from all degradation products, confirming its specificity.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of Linzagolix ranging from 0.1 to 1.0 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | (Value) |
| 0.2 | (Value) |
| 0.4 | (Value) |
| 0.6 | (Value) |
| 0.8 | (Value) |
| 1.0 | (Value) |
| Correlation Coefficient (R²) | ≥ 0.999 |
Note: The peak area values are representative and would be determined experimentally.
Accuracy (Recovery Studies)
Accuracy was determined by performing recovery studies at 80%, 100%, and 120% of the label claim. The percentage recovery was calculated.
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD |
| 80% | 40 | (Value) | (Value) | (Value) |
| 100% | 50 | (Value) | (Value) | (Value) |
| 120% | 60 | (Value) | (Value) | (Value) |
Note: The acceptance criteria for % recovery are typically between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the same concentration (0.5 mg/mL) were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts to assess inter-day and inter-analyst variability.
| Parameter | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Mobile Phase Composition | ± 2% Organic | No significant change |
| Detection Wavelength | ± 2 nm | No significant change |
Visualizations
Caption: General workflow for HPLC analysis of Linzagolix Choline.
Caption: Workflow for forced degradation studies to establish method specificity.
References
Application Notes and Protocols for Long-Term Administration of Linzagolix Choline in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Linzagolix Choline (B1196258) in rodent models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the chronic efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of Linzagolix, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.
Introduction to Linzagolix Choline
Linzagolix is a selective antagonist of the GnRH receptor.[1][2] By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, leads to a dose-dependent reduction in the production of gonadal steroids, including estradiol (B170435).[3] The choline salt form of Linzagolix is utilized to enhance its oral bioavailability. Due to its mechanism of action, Linzagolix is investigated for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. Long-term preclinical studies in rodents are crucial for establishing a comprehensive safety profile and understanding the chronic effects of sustained hormonal suppression.
Signaling Pathway of Linzagolix
Linzagolix competitively inhibits the GnRH receptor in the anterior pituitary gland, thereby blocking the signaling cascade that leads to the production and release of LH and FSH. This disruption of the hypothalamic-pituitary-gonadal (HPG) axis results in reduced estradiol levels.
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical Rodent Studies
The following tables summarize quantitative data from representative preclinical studies involving Linzagolix and other GnRH antagonists in rodents.
Table 1: Efficacy of Linzagolix in a Rat Model of Endometriosis
| Dose Group | Change in Endometrial Cyst Volume | Serum Estradiol (E2) Levels | Reference |
| Control | Baseline | Normal | |
| Linzagolix (≥50 mg/kg) | Significant decrease vs. control | Sustained inhibition |
Table 2: Pharmacokinetic Parameters of a GnRH Antagonist in Rats (Illustrative)
| Parameter | Value | Unit | Notes |
| Bioavailability (Oral) | ~50-70 | % | Dependent on formulation |
| Tmax (Oral) | 0.5 - 2 | hours | Time to maximum plasma concentration |
| Half-life (t½) | 2 - 4 | hours | May vary with dose and formulation |
| Clearance | Variable | mL/min/kg |
Table 3: Effects of Long-Term GnRH Antagonist Administration on Organ Weights in Rats
| Treatment Group | Testis Weight | Epididymis Weight | Seminal Vesicle Weight | Ventral Prostate Weight | Reference |
| Control | Normal | Normal | Normal | Normal | |
| GnRH Antagonist (5 weeks) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Long-Term (e.g., 90-day) Oral Toxicity Study in Rats
This protocol outlines a representative 90-day oral toxicity study of this compound in rats, designed to assess its safety profile upon repeated administration.
4.1.1. Experimental Workflow
Caption: Workflow for a 90-day oral toxicity study.
4.1.2. Materials
-
This compound (analytical grade)
-
Vehicle: 1% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Wistar or Sprague-Dawley rats (e.g., 8-10 weeks old, equal numbers of males and females)
-
Standard laboratory rodent diet and water (ad libitum)
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Equipment for clinical pathology analysis (hematology and clinical chemistry analyzers)
4.1.3. Dosing Formulation Preparation
-
Calculate the required amount of this compound and vehicle for the desired concentrations.
-
Prepare a suspension of this compound in 1% HPMC.
-
Stir the suspension continuously to ensure homogeneity before and during administration.
-
Prepare fresh formulations weekly and store them at 2-8°C, protected from light.
4.1.4. Animal Husbandry and Dosing
-
House animals individually in a controlled environment (temperature, humidity, light/dark cycle).
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to dose groups (e.g., vehicle control, low-dose, mid-dose, high-dose). A typical study might include 10-20 animals per sex per group.
-
Administer this compound or vehicle once daily via oral gavage. The administration volume should be based on the most recent body weight measurement (e.g., 5 mL/kg).
-
Record body weight and food consumption weekly.
-
Perform daily clinical observations for any signs of toxicity.
4.1.5. Sample Collection and Analysis
-
Blood Collection for Pharmacokinetics (PK):
-
Collect blood samples from a subset of animals at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose) on specified days (e.g., Day 1 and Day 90).
-
Use a suitable blood collection technique, such as from the tail vein or saphenous vein.
-
Process blood to obtain plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
-
Blood Collection for Clinical Pathology:
-
Collect blood at specified intervals (e.g., pre-study, and at months 1, 2, and 3) for hematology and clinical chemistry analysis.
-
Analyze parameters such as complete blood count, electrolytes, liver enzymes, and kidney function markers.
-
-
Hormone Level Monitoring:
-
At specified time points, collect serum to measure estradiol, LH, and FSH levels using validated immunoassays to assess the pharmacodynamic effect of Linzagolix.
-
-
Terminal Procedures:
-
At the end of the study (e.g., Day 91), euthanize animals via an approved method.
-
Perform a thorough gross necropsy.
-
Collect and weigh key organs, with a particular focus on reproductive tissues (uterus, ovaries, testes, seminal vesicles, prostate).
-
Preserve tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
Data Analysis
Analyze quantitative data (body weight, food consumption, clinical pathology parameters, organ weights) for statistically significant differences between dose groups and the control group. Statistical methods may include ANOVA followed by Dunnett's test. Correlate histopathological findings with dose levels.
Safety and Handling
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
This compound should be handled in accordance with its Safety Data Sheet (SDS).
-
Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound and administering it to animals.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable regulations and institutional guidelines.
References
Application Notes and Protocols: Linzagolix Choline in Gynecological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Linzagolix Choline, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in the research and treatment of common gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] This document details the mechanism of action, summarizes key clinical trial data, and provides example protocols for researchers.
Introduction to this compound
Linzagolix is a selective, non-peptide, small molecule GnRH receptor antagonist.[2][4] By competitively binding to and blocking GnRH receptors in the pituitary gland, it modulates the hypothalamic-pituitary-gonadal (HPG) axis. This action leads to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of ovarian hormones like estradiol (B170435) and progesterone. As uterine fibroids and endometriosis are estrogen-dependent conditions, this reduction in circulating estrogen helps to alleviate symptoms. Linzagolix has been approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age.
Mechanism of Action
Linzagolix exerts its therapeutic effect by competitively inhibiting GnRH receptors in the anterior pituitary gland. This blockade prevents the natural pulsatile GnRH signaling from the hypothalamus, leading to a decrease in the synthesis and release of gonadotropins (LH and FSH). The subsequent reduction in ovarian stimulation results in lower circulating levels of estradiol and progesterone, which are key drivers for the growth and symptoms of uterine fibroids and endometriosis. Unlike GnRH agonists which cause an initial surge in hormones, Linzagolix provides immediate suppression.
Pharmacokinetics and Pharmacodynamics
Linzagolix is characterized by its rapid oral absorption and dose-linear pharmacokinetics. It has a high oral bioavailability and a half-life that supports once-daily dosing. The administration of Linzagolix results in a dose-dependent suppression of estradiol.
Table 1: Pharmacokinetic Properties of Linzagolix
| Parameter | Value | Reference |
|---|---|---|
| Absorption | Rapidly absorbed, Cmax ~2 hours post-administration | |
| Bioavailability | High (80%) | |
| Protein Binding | >99% (primarily to albumin) | |
| Half-life | 15-18 hours | |
| Metabolism | Primarily excreted in urine, about one-third in feces | |
| Food Effect | No relevant food effect |
| Drug Interactions | Low risk of interaction with CYP3A4 enzymes | |
Table 2: Pharmacodynamic Effects of Linzagolix on Serum Estradiol
| Dosage | Median Estradiol (E2) Level | Effect | Reference |
|---|---|---|---|
| 75 mg daily | 20-60 pg/mL | Partial suppression | |
| 100 mg daily | 20-60 pg/mL | Partial suppression | |
| 200 mg daily | < 20 pg/mL | Full suppression | |
| 100/200 mg + ABT * | 20-60 pg/mL | Partial suppression maintained |
*ABT: Add-back therapy (1 mg Estradiol / 0.5 mg Norethisterone Acetate)
Application in Uterine Fibroids Research
Linzagolix has been extensively studied for the treatment of heavy menstrual bleeding (HMB) associated with uterine fibroids, primarily in the Phase 3 PRIMROSE 1 and 2 trials.
Data Presentation
The PRIMROSE trials demonstrated that Linzagolix, with or without add-back therapy (ABT), significantly reduced menstrual blood loss compared to placebo.
Table 3: Efficacy of Linzagolix in Uterine Fibroids (PRIMROSE 1 & 2 at 24 Weeks)
| Endpoint | Linzagolix 100mg | Linzagolix 200mg | Linzagolix 100mg + ABT | Linzagolix 200mg + ABT | Placebo | Reference |
|---|---|---|---|---|---|---|
| Responder Rate (%)* | 56.4% | 75.5% | 63.3% | 89.1% | 29.4% | |
| Amenorrhea Rate (%) | 32.7% | 52.8% | 30.6% | 56.4% | 3.9% | |
| Reduction in Fibroid Volume | Significant reduction | -45% to -49% | Statistically insignificant | Significant reduction | N/A | |
| Reduction in Uterine Volume | Significant reduction | Significant reduction | Statistically insignificant | Significant reduction | N/A |
*Responder Rate: Menstrual blood loss volume < 80 mL and a ≥50% reduction from baseline.
Experimental Protocol: Phase 3 Trial for Uterine Fibroids (Adapted from PRIMROSE studies)
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Linzagolix for treating HMB associated with uterine fibroids.
-
Objective: To assess if Linzagolix (with and without ABT) reduces menstrual blood loss compared to placebo over 24 weeks.
-
Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled Phase 3 trial.
-
Participant Population:
-
Inclusion Criteria: Premenopausal women aged 18 years or older with a diagnosis of uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding (≥80 mL blood loss per cycle).
-
Exclusion Criteria: Pregnancy, desire for pregnancy during the study, contraindications to GnRH antagonists or hormonal therapy, significant comorbidities.
-
-
Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1:1 ratio) to one of five treatment arms for 24 weeks:
-
Linzagolix 100 mg once daily
-
Linzagolix 200 mg once daily
-
Linzagolix 100 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
-
Linzagolix 200 mg once daily with ABT
-
Placebo once daily
-
-
Endpoints:
-
Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss volume < 80 mL and a ≥50% reduction from baseline.
-
Secondary Endpoints: Rate of amenorrhea, change in fibroid and uterine volume, improvement in pain scores, and quality of life assessments.
-
-
Assessments:
-
Menstrual blood loss is quantified using the alkaline hematin (B1673048) method.
-
Pain is assessed using a validated scale (e.g., Numeric Rating Scale).
-
Uterine and fibroid volume are measured by transvaginal ultrasound or MRI.
-
Safety is monitored through adverse event reporting, clinical laboratory tests, and bone mineral density (BMD) scans (e.g., DXA) at baseline and follow-up visits.
-
-
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat population. The proportion of responders in each active treatment group is compared with the placebo group using a Cochran-Mantel-Haenszel test.
Application in Endometriosis Research
Linzagolix has also been evaluated for its efficacy in managing moderate-to-severe endometriosis-associated pain in the EDELWEISS clinical trial program.
Data Presentation
The EDELWEISS 3 trial showed that Linzagolix, particularly the 200 mg dose with ABT, significantly reduced dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.
Table 4: Efficacy of Linzagolix in Endometriosis (EDELWEISS 3 at 3 Months)
| Endpoint | Linzagolix 75mg | Linzagolix 200mg + ABT | Placebo | Reference |
|---|---|---|---|---|
| Dysmenorrhea Responders (%)* | 44.0% (p<0.001) | 72.9% (p<0.001) | 23.5% | |
| Non-Menstrual Pelvic Pain Responders (%)* | 38.9% (p=0.279) | 47.3% (p=0.007) | 30.9% | |
| Overall Pelvic Pain Responders | 56.4% (p=0.039 vs placebo) | 56.3% (p=0.034 vs placebo) | 34.5% | |
| Dyschezia (Painful Bowel Movements) Reduction | Significant Improvement | Significant Improvement | N/A |
*Responder: Clinically meaningful reduction in pain score with stable or decreased analgesic use.
Experimental Protocol: Phase 3 Trial for Endometriosis (Adapted from EDELWEISS 3 study)
This protocol describes a study to evaluate Linzagolix for the treatment of moderate-to-severe pain associated with endometriosis.
-
Objective: To determine the efficacy and safety of Linzagolix (75 mg alone and 200 mg with ABT) compared to placebo in reducing endometriosis-associated dysmenorrhea and non-menstrual pelvic pain.
-
Study Design: A multicenter, prospective, randomized, double-blind, double-dummy, placebo-controlled Phase 3 study.
-
Participant Population:
-
Inclusion Criteria: Women aged 18-45 with surgically confirmed endometriosis and moderate-to-severe endometriosis-associated pain.
-
Exclusion Criteria: Conditions other than endometriosis causing chronic pelvic pain, recent use of hormonal treatments that could confound results.
-
-
Randomization and Intervention: Participants are randomized (1:1:1 ratio) to one of three oral, once-daily treatment groups for up to 6 months:
-
Linzagolix 75 mg
-
Linzagolix 200 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
-
Placebo
-
-
Endpoints:
-
Co-Primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months. A responder is defined as a patient with a clinically meaningful reduction in pain scores without an increase in analgesic use.
-
Secondary Endpoints: Change in overall pelvic pain, dyschezia, quality of life (e.g., using the EHP-30 score), and safety assessments.
-
-
Assessments:
-
Pain is measured daily by participants using a Verbal Rating Scale (VRS) or Numeric Rating Scale (NRS) recorded in an electronic diary.
-
Quality of life is assessed using validated questionnaires.
-
Safety monitoring includes tracking adverse events, with a focus on hypoestrogenic effects like hot flushes and changes in BMD.
-
-
Statistical Analysis: The co-primary endpoints are tested hierarchically. The proportion of responders in each Linzagolix group is compared to the placebo group.
References
Designing clinical trials for Linzagolix Choline in women of reproductive age
Application Notes and Protocols for Linzagolix (B1675553) Choline Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, represents a significant advancement in the management of estrogen-dependent conditions in women of reproductive age.[1][2][3] It offers a novel therapeutic approach for moderate to severe symptoms associated with uterine fibroids and endometriosis.[1][2] Unlike GnRH agonists, linzagolix provides a rapid, dose-dependent suppression of ovarian function without an initial hormonal flare-up. Its mechanism involves competitive binding to GnRH receptors in the pituitary gland, which inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action leads to a controlled reduction in circulating estrogen levels, thereby alleviating symptoms like heavy menstrual bleeding (HMB) and pelvic pain.
The unique pharmacokinetic profile of linzagolix, including its approximately 15-hour half-life, allows for once-daily oral administration. A key feature of linzagolix is the ability to tailor treatment by adjusting the dose to achieve either partial or full estrogen suppression. This flexibility, with options for co-administration of hormonal add-back therapy (ABT), allows for personalization of treatment to balance efficacy with potential hypoestrogenic side effects, such as bone mineral density (BMD) loss.
These application notes provide a comprehensive framework for designing Phase III clinical trials for linzagolix in women of reproductive age, focusing on robust methodologies for assessing efficacy and safety.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
Linzagolix exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. It is a non-peptide, selective antagonist of the GnRH receptor. By competitively blocking these receptors in the pituitary gland, linzagolix prevents endogenous GnRH from stimulating the production and release of LH and FSH. This disruption leads to a dose-dependent decrease in ovarian production of estrogen. At higher doses (e.g., 200 mg), linzagolix can induce full suppression of estradiol (B170435) to levels below 20 pg/mL, while lower doses (e.g., 75-100 mg) can maintain estradiol in a target range (20-60 pg/mL) sufficient to mitigate hypoestrogenic side effects while still providing symptom relief.
Summary of Phase III Clinical Trial Data
Data from pivotal Phase III trials, such as PRIMROSE 1 & 2 for uterine fibroids and EDELWEISS 3 for endometriosis, have demonstrated the efficacy and safety of various linzagolix dosing regimens.
Efficacy Data for Uterine Fibroids (PRIMROSE 1 & 2 at 24 Weeks)
The primary endpoint for the PRIMROSE trials was the proportion of women achieving a menstrual blood loss (MBL) volume of <80 mL and a ≥50% reduction from baseline.
| Treatment Arm | PRIMROSE 1 Responder Rate (%) | PRIMROSE 2 Responder Rate (%) |
| Placebo | 35.0 | 29.4 |
| 100 mg Linzagolix | 56.4 | 56.7 |
| 100 mg Linzagolix + ABT | 66.4 | 77.2 |
| 200 mg Linzagolix | 71.4 | 77.7 |
| 200 mg Linzagolix + ABT | 75.5 | 93.9 |
| (ABT: 1.0 mg estradiol / 0.5 mg norethisterone acetate) |
Efficacy Data for Endometriosis (EDELWEISS 3 at 3 and 6 Months)
The co-primary endpoints for the EDELWEISS 3 trial were reductions in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
| Treatment Arm | Dysmenorrhea Responders (3 mo) | NMPP Responders (3 mo) | Dysmenorrhea Responders (6 mo) | NMPP Responders (6 mo) |
| Placebo | 23.5% | 21.2% | - | - |
| 75 mg Linzagolix | 44.0% | 36.5% | 49.6% | 54.0% |
| 200 mg Linzagolix + ABT | 71.2% | 51.7% | 84.7% | 61.0% |
| (ABT: 1.0 mg estradiol / 0.5 mg norethisterone acetate) |
Safety Data: Bone Mineral Density (BMD)
A critical safety endpoint for GnRH antagonists is the impact on BMD due to estrogen suppression. Add-back therapy is used to mitigate this effect.
| Treatment Arm | Mean % Change in Lumbar Spine BMD (24 Weeks) |
| Uterine Fibroids (PRIMROSE Trials) | |
| Placebo | +0.4% to +0.5% |
| 100 mg Linzagolix | -2.0% to -2.1% |
| 100 mg Linzagolix + ABT | -0.8% to -1.4% |
| 200 mg Linzagolix | -2.8% to -3.1% |
| 200 mg Linzagolix + ABT | -0.8% to -1.4% |
| Endometriosis (EDELWEISS 3 Trial) | |
| 75 mg Linzagolix | -0.89% |
| 200 mg Linzagolix + ABT | -0.79% |
Protocol: Phase III Clinical Trial Design for Uterine Fibroids
This protocol outlines a multicenter, randomized, double-blind, placebo-controlled Phase III trial to evaluate the efficacy and safety of linzagolix for the treatment of heavy menstrual bleeding associated with uterine fibroids.
Study Objectives
-
Primary Objective: To evaluate the efficacy of linzagolix (100 mg and 200 mg doses, with and without ABT) compared to placebo in reducing MBL in women with uterine fibroids.
-
Secondary Objectives: To assess the effects of linzagolix on pain reduction, amenorrhea rates, fibroid and uterine volume, and quality of life.
-
Safety Objective: To evaluate the safety and tolerability of linzagolix, with a focus on BMD and other hypoestrogenic adverse events.
Experimental Workflow
Methodology
4.3.1 Patient Population
-
Inclusion Criteria:
-
Premenopausal women aged 18 years or older.
-
Ultrasound-confirmed diagnosis of uterine fibroids.
-
Heavy menstrual bleeding defined as MBL volume >80 mL per cycle, confirmed during a screening period.
-
Willingness to use non-hormonal contraception.
-
-
Exclusion Criteria:
-
Pregnancy or lactation.
-
Suspicion of malignancy.
-
Osteoporosis or significant risk factors for it.
-
Use of hormonal medications within 3 months of screening.
-
Any contraindication to hormonal add-back therapy.
-
4.3.2 Study Design and Treatment
-
Design: A 52-week, randomized, double-blind, placebo-controlled study.
-
Randomization: Eligible participants will be randomized (1:1:1:1:1) to one of five arms:
-
Placebo once daily.
-
Linzagolix 100 mg once daily.
-
Linzagolix 100 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate).
-
Linzagolix 200 mg once daily.
-
Linzagolix 200 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate).
-
-
Duration: 52 weeks of treatment followed by a 24-week post-treatment follow-up period.
4.3.3 Efficacy Assessments
-
Primary Endpoint: The proportion of responders at Week 24, defined as patients with MBL volume <80 mL AND at least a 50% reduction in MBL from baseline.
-
Method: MBL will be quantified using the alkaline hematin (B1673048) method from collected sanitary products over two consecutive menstrual cycles at baseline and specified time points.
-
-
Secondary Endpoints:
-
Pain: Assessed daily using a Numeric Rating Scale (NRS) for pelvic pain.
-
Amenorrhea: Percentage of patients with no bleeding or spotting.
-
Uterine/Fibroid Volume: Measured by transvaginal ultrasound or MRI at baseline, Week 24, and Week 52.
-
Quality of Life: Assessed using the Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire.
-
4.3.4 Safety Assessments
-
Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) of the lumbar spine, total hip, and femoral neck at baseline, Week 24, and Week 52.
-
Adverse Events (AEs): Monitored and recorded at each study visit. Special attention will be given to hypoestrogenic AEs like hot flushes and headaches.
-
Laboratory Tests: Standard hematology, clinical chemistry, and lipid panels.
-
Endometrial Assessment: Endometrial biopsy at baseline and Week 52 for patients with an intact uterus to monitor for any endometrial changes.
Dosing Logic and Rationale
The trial design incorporates multiple dosing arms to characterize the risk-benefit profile for different patient needs.
Conclusion
Clinical trials for linzagolix must be meticulously designed to account for its unique, dose-dependent mechanism of action and the option of add-back therapy. The protocols outlined here provide a template for generating robust data on efficacy and safety, particularly concerning the long-term preservation of bone health. By stratifying treatment arms based on dosage and the inclusion of ABT, researchers can clearly define the therapeutic window and provide flexible, personalized treatment options for women suffering from uterine fibroids and endometriosis.
References
- 1. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linzagolix Choline with Add-back Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix (B1675553), an oral, non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist, represents a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2][3] By competitively blocking GnRH receptors in the pituitary gland, linzagolix modulates the hypothalamic-pituitary-gonadal axis, leading to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, suppresses ovarian production of estradiol (B170435).
To mitigate the hypoestrogenic side effects associated with GnRH antagonism, such as bone mineral density (BMD) loss and vasomotor symptoms, linzagolix is often co-administered with hormonal add-back therapy (ABT). This combination strategy aims to maintain the therapeutic benefits of estradiol suppression on target tissues while minimizing systemic side effects. These application notes provide a detailed overview of the research and clinical trial protocols for linzagolix in combination with ABT.
Mechanism of Action: Signaling Pathway
Linzagolix exerts its effect by competitively binding to and blocking GnRH receptors on the pituitary gonadotroph cells. This action inhibits the downstream signaling cascade that normally leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating levels of these gonadotropins results in decreased ovarian estradiol production, creating a hypoestrogenic environment that is therapeutic for conditions like uterine fibroids and endometriosis. Add-back therapy provides a low dose of estrogen and a progestin to counteract the systemic effects of low estrogen.
Caption: Mechanism of action of Linzagolix and Add-Back Therapy.
Quantitative Data Summary
The efficacy and safety of linzagolix with ABT have been evaluated in several Phase 3 clinical trials, primarily the PRIMROSE studies for uterine fibroids and the EDELWEISS studies for endometriosis.
Table 1: Efficacy of Linzagolix in Uterine Fibroids (PRIMROSE 1 & 2 Trials at 24 Weeks)
| Treatment Group | Responder Rate (MBL ≤80 mL & ≥50% reduction from baseline) |
| PRIMROSE 1 | |
| Placebo | 35.0% |
| Linzagolix 100 mg | 56.4% |
| Linzagolix 100 mg + ABT | 66.4% |
| Linzagolix 200 mg | 71.4% |
| Linzagolix 200 mg + ABT | 75.5% |
| PRIMROSE 2 | |
| Placebo | 29.4% |
| Linzagolix 100 mg | 56.7% |
| Linzagolix 100 mg + ABT | 77.2% |
| Linzagolix 200 mg | 77.7% |
| Linzagolix 200 mg + ABT | 93.9% |
MBL: Menstrual Blood Loss; ABT: 1 mg estradiol / 0.5 mg norethisterone acetate.
Table 2: Efficacy of Linzagolix in Endometriosis (EDELWEISS 3 Trial at 3 Months)
| Treatment Group | Reduction in Dysmenorrhea (Responders) | Reduction in Non-Menstrual Pelvic Pain (Responders) |
| Placebo | 23.5% | 30.9% |
| Linzagolix 75 mg | Not reported with ABT in this trial | Not reported with ABT in this trial |
| Linzagolix 200 mg + ABT | 72.9% | 47.3% |
ABT: 1 mg estradiol / 0.5 mg norethisterone acetate.
Table 3: Safety Profile - Bone Mineral Density (BMD) Changes
| Study / Treatment Group | Mean % Change in Lumbar Spine BMD |
| PRIMROSE 1 & 2 (at 52 weeks) | |
| Linzagolix 100 mg | -2.0% to -2.1% |
| Linzagolix 100 mg + ABT | -0.8% to -1.4% |
| Linzagolix 200 mg + ABT | -0.8% to -1.4% |
| Placebo | +0.4% to +0.5% |
| EDELWEISS 3 (at 6 months) | |
| Linzagolix 75 mg | -0.89% |
| Linzagolix 200 mg + ABT | -0.79% |
Experimental Protocols
The following are generalized protocols based on the methodologies of the Phase 3 PRIMROSE and EDELWEISS clinical trials.
Protocol 1: Treatment of Heavy Menstrual Bleeding Associated with Uterine Fibroids
Objective: To evaluate the efficacy and safety of linzagolix with and without ABT in reducing heavy menstrual bleeding in women with uterine fibroids.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.
Participant Population:
-
Premenopausal women (18-51 years) with a diagnosis of uterine fibroids confirmed by ultrasound.
-
Menstrual blood loss >80 mL per cycle.
Treatment Arms (52-week duration):
-
Placebo
-
Linzagolix 100 mg once daily
-
Linzagolix 100 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)
-
Linzagolix 200 mg once daily
-
Linzagolix 200 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)
Primary Efficacy Endpoint:
-
Proportion of responders at 24 weeks, defined as menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline.
Secondary Efficacy Endpoints:
-
Change from baseline in menstrual blood loss volume.
-
Proportion of patients with amenorrhea.
-
Change in fibroid and uterine volume.
-
Change in pain scores.
Safety Assessments:
-
Incidence of adverse events, with a focus on hot flushes.
-
Changes in bone mineral density (BMD) assessed by dual-energy X-ray absorptiometry (DXA) at baseline and subsequent time points.
-
Clinical laboratory parameters.
Protocol 2: Treatment of Moderate-to-Severe Endometriosis-Associated Pain
Objective: To assess the efficacy and safety of linzagolix with ABT for the management of pain associated with endometriosis.
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
Participant Population:
-
Women (18-49 years) with a surgical or histological diagnosis of endometriosis.
-
Moderate-to-severe endometriosis-associated pain.
Treatment Arms (6-month initial period):
-
Placebo
-
Linzagolix 75 mg once daily
-
Linzagolix 200 mg once daily + ABT (1 mg estradiol / 0.5 mg norethisterone acetate)
Co-Primary Efficacy Endpoints:
-
Proportion of responders for dysmenorrhea (painful periods) at 3 months.
-
Proportion of responders for non-menstrual pelvic pain at 3 months.
Safety Assessments:
-
Monitoring of adverse events.
-
BMD measurements via DXA scans.
-
Assessment of lipid profiles and other relevant laboratory values.
Experimental Workflow Visualization
The typical workflow for a patient enrolled in a linzagolix clinical trial is depicted below.
Caption: A generalized workflow for Linzagolix clinical trials.
Logical Relationship: Dosing and Add-Back Therapy
The choice of linzagolix dosage and the inclusion of ABT are based on the therapeutic goal and the patient's individual needs and risk factors. Higher doses of linzagolix lead to more profound estradiol suppression, which may be necessary for severe symptoms but also increases the risk of hypoestrogenic side effects.
Caption: Decision logic for Linzagolix dosing with or without ABT.
Conclusion
Linzagolix, particularly when used with add-back therapy, offers a flexible and effective treatment for uterine fibroids and endometriosis. The dose-dependent suppression of estradiol allows for tailored therapy to balance efficacy with the mitigation of hypoestrogenic side effects. The protocols outlined here, based on robust Phase 3 clinical trial data, provide a framework for further research and clinical application of this therapeutic agent. Long-term extension studies have confirmed the sustained efficacy and safety of this approach.
References
- 1. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Navigating In Vitro Studies with Linzagolix Choline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming potential in vitro solubility challenges with Linzagolix Choline (B1196258). Designed for researchers, scientists, and drug development professionals, this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to facilitate smooth and successful experimentation.
Troubleshooting Guide: Addressing Common Solubility Issues
Researchers may encounter difficulties when preparing Linzagolix Choline solutions for in vitro assays. Below are common problems and their recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media (e.g., cell culture medium, PBS) | Linzagolix has very low aqueous solubility. The final concentration of the organic solvent (like DMSO) in the aqueous medium may be too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, typically not exceeding 0.5% to avoid solvent-induced cellular toxicity. 2. Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your aqueous medium, ensuring vigorous mixing after each dilution to prevent localized high concentrations that can lead to precipitation. 3. Warm the Aqueous Medium: Gently warming the cell culture medium or PBS to 37°C before adding the this compound stock solution can help improve solubility. |
| Cloudiness or visible particles in the stock solution | The compound may not be fully dissolved in the solvent. | 1. Sonication: After adding the solvent to the powdered compound, sonicate the vial for 10-15 minutes to aid dissolution. 2. Vortexing: Vortex the solution vigorously for 1-2 minutes. 3. Gentle Warming: If particles persist, gently warm the solution to 37°C while mixing. |
| Inconsistent experimental results | This could be due to incomplete solubilization or degradation of the compound. | 1. Freshly Prepare Solutions: Prepare solutions fresh for each experiment to avoid potential degradation over time, especially in aqueous solutions. 2. Confirm Complete Dissolution: Before use, visually inspect the stock solution against a light source to ensure there are no visible particles. 3. Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare stock solutions, as water content can affect the solubility of hydrophobic compounds. |
| Difficulty dissolving the compound initially | The incorrect solvent may be in use, or the concentration may be too high. | 1. Use an Appropriate Organic Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions. 2. Check Concentration Limits: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro studies, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How should I store this compound stock solutions?
A2: Store DMSO stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] For aqueous solutions, it is best to prepare them fresh for each experiment.
Q3: What is the predicted water solubility of Linzagolix?
A3: The predicted water solubility of Linzagolix is very low, at approximately 0.00125 mg/mL.[3] The choline salt form is designed to improve upon this.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: Direct dissolution in aqueous buffers like PBS or cell culture medium is not recommended due to the low aqueous solubility of the parent compound, Linzagolix.[3] It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium.
Q5: What should I do if I observe precipitation after diluting my DMSO stock in my experimental medium?
A5: This indicates that the solubility limit has been exceeded in the final solution. Try lowering the final concentration of this compound. You can also try to increase the final percentage of DMSO, but be mindful of its potential effects on your cells. For most cell lines, keeping the final DMSO concentration at or below 0.5% is advisable.
Quantitative Solubility Data
The solubility of Linzagolix and its choline salt can vary based on the solvent, temperature, and pH. The choline salt is specifically formulated to enhance the aqueous solubility and bioavailability of Linzagolix.
| Compound | Solvent | Solubility | Notes |
| Linzagolix | Water | Predicted: 0.00125 mg/mL | Described as "slightly soluble". |
| Linzagolix | DMSO | 125 mg/mL (245.86 mM) | Ultrasonic treatment is recommended. Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| This compound | DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 611.59 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.12 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile dilution tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total experimental volume. Remember to keep the final DMSO concentration low (ideally ≤ 0.5%).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.
-
Vortex the intermediate dilution gently.
-
Use the intermediate dilution to prepare your final working concentrations.
-
-
Direct Dilution (for lower concentrations):
-
Add the calculated volume of the 10 mM stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly by pipetting or gentle vortexing.
-
-
pH Check (Optional but Recommended): For certain sensitive assays, you may want to check and adjust the pH of the final working solution, as the addition of a DMSO stock can sometimes slightly alter the pH.
-
Immediate Use: Use the freshly prepared working solutions in your experiments immediately to prevent precipitation or degradation.
Visualizations
Signaling Pathway of Linzagolix
Linzagolix is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By blocking this receptor in the pituitary gland, it inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of estrogen and progesterone (B1679170) in the ovaries.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubilization
The following workflow outlines the key steps for successfully preparing this compound solutions for in vitro experiments.
References
Technical Support Center: Enhancing the Oral Bioavailability of Linzagolix Choline Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of Linzagolix (B1675553) Choline (B1196258) formulations. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges affecting the oral bioavailability of Linzagolix Choline?
This compound's oral bioavailability can be influenced by several factors, primarily stemming from its physicochemical properties. The choline salt form of Linzagolix is intended to improve its pharmacokinetic profile and solubility.[1] However, the active moiety, Linzagolix, has low aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract—a critical step for absorption.[2] While Linzagolix is orally bioavailable, ensuring consistent and optimal absorption is key for therapeutic efficacy.[3]
2. What is the Biopharmaceutical Classification System (BCS) class of Linzagolix?
While not definitively published, based on its low aqueous solubility, Linzagolix is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For BCS Class II drugs, the rate-limiting step for absorption is often the dissolution of the drug in the gastrointestinal fluids.
3. What are the key physicochemical properties of Linzagolix and its choline salt?
Understanding the fundamental properties of Linzagolix is crucial for formulation development. Key data is summarized in the table below.
| Property | Value | Source |
| Linzagolix | ||
| Molecular Formula | C22H15F3N2O7S | [4] |
| Molecular Weight | 508.4 g/mol | [4] |
| logP | 3.2 - 3.88 | |
| pKa (Strongest Acidic) | 3.15 | |
| This compound | ||
| Molecular Formula | C27H28F3N3O8S | |
| Molecular Weight | 611.59 g/mol | |
| Water Solubility | 0.00125 mg/mL |
4. What formulation strategies are most promising for enhancing the oral bioavailability of this compound?
For poorly soluble drugs like Linzagolix, several advanced formulation strategies can be employed to improve dissolution and, consequently, bioavailability. The most relevant approaches include:
-
Amorphous Solid Dispersions (ASDs): By dispersing Linzagolix in a polymer matrix in an amorphous state, the crystalline energy barrier to dissolution is overcome, leading to higher apparent solubility and faster dissolution rates.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This keeps the drug in a solubilized state, facilitating its absorption.
5. Are there any known excipient incompatibilities with Linzagolix?
While extensive public data on Linzagolix's excipient compatibility is limited, a study on its interaction with metal ions (iron and calcium) showed no evidence of insoluble precipitate or chelate complex formation, suggesting a low risk of drug-drug interactions through these mechanisms. The commercial formulation of Yselty® contains lactose, and a patent application describes formulations with crystalline cellulose, low-substituted hydroxypropyl cellulose, and disintegrants like carmellose sodium, carmellose calcium, and croscarmellose sodium, indicating their compatibility.
II. Troubleshooting Guides
A. Amorphous Solid Dispersion (ASD) Formulations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in the ASD | - Poor miscibility of Linzagolix with the chosen polymer.- Thermal degradation of Linzagolix or the polymer during processing (e.g., hot-melt extrusion). | - Screen a variety of polymers with different physicochemical properties to find one with better miscibility.- Utilize a lower processing temperature and/or a more efficient solvent system in spray drying.- For hot-melt extrusion, consider the use of plasticizers to lower the processing temperature. |
| Recrystallization of Linzagolix during storage | - The ASD is thermodynamically unstable.- High humidity and/or temperature storage conditions.- Drug loading is above the solubility of Linzagolix in the polymer. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with Linzagolix.- Ensure the glass transition temperature (Tg) of the ASD is sufficiently high (at least 50°C above the storage temperature).- Package the ASD in moisture-protective packaging with a desiccant.- Reduce the drug loading to be within the solubility limit of the polymer. |
| Poor dissolution of the ASD | - The polymer used is not readily soluble in the dissolution medium.- The ASD particles are too large or have poor wettability. | - Select a more soluble polymer or a combination of polymers.- Incorporate a surfactant into the ASD formulation.- Reduce the particle size of the ASD through milling. |
B. Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drug precipitation upon dilution | - The drug is not sufficiently soluble in the oil/surfactant/co-solvent mixture.- The emulsion formed is not stable and the drug crystallizes out. | - Screen a wider range of oils, surfactants, and co-solvents to find a system with higher solubilizing capacity for Linzagolix.- Optimize the ratio of oil, surfactant, and co-solvent to create a more stable emulsion.- Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. |
| Inconsistent emulsion droplet size | - The formulation is not robust to dilution.- The ratio of components is not optimal for spontaneous emulsification. | - Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that lead to the formation of a microemulsion or nanoemulsion.- Increase the surfactant concentration. |
| Poor in vivo performance despite good in vitro results | - The lipid components are not being properly digested in the GI tract.- The drug is susceptible to first-pass metabolism. | - Select oils that are readily digested by lipases (e.g., long-chain triglycerides) to facilitate drug absorption via the lymphatic pathway, which can bypass the liver.- Include surfactants that can inhibit efflux transporters like P-glycoprotein. |
III. Experimental Protocols
A. Preparation of this compound Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Protocol:
-
Solution Preparation:
-
Dissolve the chosen polymer in the organic solvent.
-
Once the polymer is fully dissolved, add this compound to the solution and stir until a clear solution is obtained. The concentration of total solids should be optimized (typically 2-10% w/v).
-
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but does not cause thermal degradation of Linzagolix or the polymer (e.g., 100-150°C).
-
Atomization Gas Flow Rate: Adjust to achieve a fine spray and appropriate droplet size.
-
Feed Rate: Optimize to maintain a stable outlet temperature and prevent overloading of the system.
-
Aspirator Rate: Set to a high level to ensure efficient drying and collection of the powder.
-
-
Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRPD and DSC), drug content (using HPLC), and dissolution performance.
-
B. In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound formulations (e.g., pure drug, physical mixture, ASD)
-
USP Apparatus II (Paddle)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
HPLC for analysis
Protocol:
-
Apparatus Setup:
-
Set the paddle speed to 50 or 75 RPM.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
-
Dissolution:
-
Add a pre-weighed amount of the this compound formulation to each dissolution vessel containing 900 mL of the medium.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of Linzagolix using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point and plot the dissolution profiles.
-
C. In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulations (e.g., suspension as control, and a test formulation like ASD or SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Protocol:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of Linzagolix in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
IV. Visualizations
A. GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of Linzagolix.
B. Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for the development of bio-enhanced Linzagolix formulations.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: formulation and process considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linzagolix | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Linzagolix Choline-Induced Bone Mineral Density Loss
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating bone mineral density (BMD) loss associated with long-term studies of linzagolix (B1675553) choline (B1196258).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding linzagolix choline and its effects on bone metabolism.
Q1: What is the mechanism of action of this compound and why does it affect bone mineral density?
A1: this compound is an oral, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of the hypothalamic-pituitary-gonadal axis leads to a dose-dependent decrease in the production of estrogen by the ovaries. Since estrogen plays a crucial role in maintaining bone homeostasis by inhibiting bone resorption, the hypoestrogenic state induced by linzagolix can lead to an imbalance in bone remodeling, with increased bone resorption relative to formation, resulting in a net loss of bone mineral density.
Q2: What is "add-back therapy" (ABT) and how does it mitigate linzagolix-induced BMD loss?
A2: Add-back therapy (ABT) involves the co-administration of low-dose estrogen and a progestin. The rationale behind ABT is to provide a sufficient level of estrogen to mitigate the hypoestrogenic side effects of GnRH antagonists, such as bone mineral density loss and vasomotor symptoms, without compromising the therapeutic efficacy of the primary treatment. Clinical trials with linzagolix have demonstrated that ABT significantly attenuates the reduction in BMD associated with higher doses of the drug.
Q3: What are the expected changes in bone mineral density with long-term linzagolix treatment?
A3: Long-term treatment with linzagolix, particularly at higher, more suppressive doses (e.g., 200 mg), can lead to a reduction in bone mineral density. Clinical trial data from the PRIMROSE 1 and 2 studies showed that after 52 weeks, the 200 mg dose of linzagolix without ABT resulted in a mean BMD reduction of 3.3% to 4.1% in the lumbar spine. However, with the addition of ABT, the BMD reduction was substantially less, ranging from 0.8% to 1.4%. The 100 mg dose of linzagolix without ABT resulted in a BMD reduction of 2.0-2.1%.
Q4: Is the bone mineral density loss induced by linzagolix reversible?
A4: Studies on GnRH agonists, which have a similar effect of inducing a hypoestrogenic state, suggest that bone density loss may be at least partially reversible after cessation of treatment, although complete recovery may not always occur and can take a significant amount of time. The PRIMROSE 3 follow-up study on linzagolix showed that after treatment cessation, there was a notable increase in BMD, particularly in the group that had experienced the greatest loss, indicating a degree of recovery.
Section 2: Troubleshooting Guides
This section provides practical guidance for common experimental challenges.
Preclinical Studies in Rodent Models
Issue: High variability in bone mineral density measurements using dual-energy X-ray absorptiometry (DXA) in rats.
| Potential Cause | Troubleshooting Step |
| Improper animal positioning | Ensure consistent and reproducible positioning of the rat for each scan. The spine should be straight, and limbs should be positioned uniformly. Using an anesthesia machine to maintain a consistent level of sedation throughout the scan is recommended. |
| Inconsistent region of interest (ROI) selection | Define and consistently apply the same anatomical landmarks for ROI selection across all animals and time points. For example, for the lumbar spine, consistently select L1-L4. |
| Variations in soft tissue composition | While DXA accounts for soft tissue, significant changes in body weight or composition during the study can affect BMD measurements. Monitor and record animal weights throughout the study. |
| Machine calibration | Perform daily quality control scans using a phantom of known density to ensure the DXA machine is calibrated and functioning correctly. |
Issue: Difficulty in inducing a consistent level of osteopenia in an ovariectomized (OVX) rat model.
| Potential Cause | Troubleshooting Step |
| Incomplete removal of ovarian tissue | Ensure complete bilateral ovariectomy. Incomplete removal can result in residual estrogen production. Visually inspect the surgical site to confirm the absence of ovarian remnants. |
| Age and strain of rats | The skeletal response to ovariectomy can vary with the age and strain of the rat. Use skeletally mature rats (typically >6 months old) for studies of postmenopausal osteoporosis. Wistar and Sprague-Dawley are commonly used strains. |
| Insufficient duration of estrogen deficiency | Bone loss following ovariectomy is not instantaneous. Allow sufficient time for measurable bone loss to occur. Significant changes in trabecular bone can be observed as early as 2-4 weeks post-OVX, with more substantial changes by 8-12 weeks. |
In Vitro Cell Culture Assays
Issue: Poor differentiation of primary osteoblasts in culture.
| Potential Cause | Troubleshooting Step |
| Suboptimal culture medium | Ensure the culture medium is supplemented with essential osteogenic factors: ascorbic acid (for collagen synthesis) and β-glycerophosphate (as a phosphate (B84403) source for mineralization). |
| Cell viability issues | Assess cell viability using a trypan blue exclusion assay. If viability is low, check for contamination and ensure proper handling and storage of cells. |
| Donor variability | Primary cells can exhibit significant donor-to-donor variability. If possible, use cells from multiple donors to ensure the reproducibility of your findings. |
Issue: Inconsistent results in osteoclast differentiation and resorption pit assays.
| Potential Cause | Troubleshooting Step |
| Insufficient RANKL and M-CSF stimulation | Ensure optimal concentrations of RANKL (Receptor Activator of Nuclear Factor κB Ligand) and M-CSF (Macrophage Colony-Stimulating Factor) are used to drive osteoclast differentiation from bone marrow macrophages or RAW 264.7 cells. |
| Inappropriate substrate for resorption assay | Use a suitable substrate that allows for the visualization of resorption pits, such as dentin slices or commercially available calcium phosphate-coated plates. |
| Difficulty in identifying osteoclasts | Stain cells for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts, to confirm their identity and quantify their number. |
Section 3: Quantitative Data Summary
The following tables summarize the quantitative data on bone mineral density changes from key clinical trials of linzagolix.
Table 1: Percent Change in Lumbar Spine Bone Mineral Density (BMD) After 52 Weeks of Treatment in the PRIMROSE 1 & 2 Trials
| Treatment Group | PRIMROSE 1 Mean % Change (95% CI) | PRIMROSE 2 Mean % Change (95% CI) |
| Placebo | +0.4% to +0.5% | +0.4% to +0.5% |
| Linzagolix 100 mg | -2.1% | -2.0% |
| Linzagolix 100 mg + ABT | -0.8% | -1.4% |
| Linzagolix 200 mg | -3.3% | -4.1% |
| Linzagolix 200 mg + ABT | -0.8% | -1.4% |
Data adapted from Donnez J, et al. Lancet. 2022.
Table 2: Percent Change in Lumbar Spine Bone Mineral Density (BMD) in the EDELWEISS 3 Trial (24 weeks)
| Treatment Group | Mean % Change in BMD |
| Linzagolix 75 mg | -0.89% |
| Linzagolix 200 mg + ABT | -0.79% |
Data adapted from a review of the EDELWEISS 3 trial.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
In Vivo Assessment of Bone Mineral Density in Rats using DXA
Objective: To longitudinally measure changes in bone mineral density in a rat model of linzagolix-induced bone loss.
Materials:
-
Dual-energy X-ray absorptiometry (DXA) machine with small animal software
-
Anesthesia machine (e.g., isoflurane)
-
Ovariectomized and sham-operated rats
-
This compound and vehicle
-
Add-back therapy (e.g., estradiol (B170435) and progesterone) and vehicle
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.
-
Surgical Procedure: Perform bilateral ovariectomy or sham surgery on skeletally mature female rats. Allow for a recovery period of at least two weeks.
-
Baseline DXA Scan: Anesthetize the rats using isoflurane. Place the rat in a prone position on the DXA scanning bed, ensuring the spine is straight and limbs are consistently positioned. Perform a baseline whole-body or site-specific (e.g., lumbar spine, femur) DXA scan.
-
Treatment Administration: Begin daily oral gavage of this compound, vehicle, linzagolix with ABT, or ABT alone.
-
Follow-up DXA Scans: Perform DXA scans at regular intervals (e.g., every 4 weeks) for the duration of the study.
-
Data Analysis: Using the software's region of interest (ROI) tool, analyze the bone mineral content (BMC) and bone area to calculate bone mineral density (BMD) for the desired skeletal sites.
Measurement of Bone Turnover Markers
Objective: To assess the effect of linzagolix on bone formation and resorption by measuring serum levels of P1NP and CTX-I.
Materials:
-
Rat serum samples
-
Commercially available ELISA kits for rat P1NP (Procollagen type I N-terminal propeptide) and CTX-I (C-terminal telopeptide of type I collagen)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood samples from rats at baseline and at specified time points during the treatment period. Process the blood to obtain serum and store at -80°C until analysis.
-
ELISA Assay: Follow the manufacturer's instructions for the P1NP and CTX-I ELISA kits. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotin-conjugated antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader at the specified wavelength. Generate a standard curve and calculate the concentration of P1NP and CTX-I in the serum samples.
Section 5: Visualizations
Signaling Pathways
Caption: Mechanism of Linzagolix-induced bone mineral density loss.
Caption: Key signaling pathways in bone remodeling.
Experimental Workflow
References
- 1. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modelling Osteoporosis in Pre-Clinical Research—Challenges, Trends and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Linzagolix-Induced Hot Flashes in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of hot flashes as a side effect of Linzagolix Choline.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hot flashes?
Linzagolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the pituitary gland, which inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent decrease in estrogen production. The resulting hypoestrogenic state is the primary cause of hot flashes, a common side effect observed in clinical trials.[1] This is similar to the physiological changes seen during menopause that lead to vasomotor symptoms.
Q2: What is the incidence of hot flashes in clinical trials with Linzagolix?
The incidence of hot flashes is dose-dependent. In the Phase 3 EDELWEISS 3 trial for endometriosis, hot flashes were reported in 7.5% of patients receiving 75 mg of Linzagolix and 6.8% of those receiving 200 mg with hormonal add-back therapy, compared to 2.5% in the placebo group.[1] In the PRIMROSE 1 and 2 trials for uterine fibroids, hot flashes were the most common adverse event, occurring in 32-35% of participants receiving 200 mg of Linzagolix alone. This incidence was significantly lower (3-14%) in groups receiving lower doses or add-back therapy.[2][3]
Q3: What is "add-back therapy" and how can it mitigate Linzagolix-induced hot flashes?
Add-back therapy (ABT) involves the co-administration of low-dose estrogen and/or progestin alongside a GnRH antagonist like Linzagolix. The goal is to alleviate the hypoestrogenic side effects, such as hot flashes and bone mineral density loss, while maintaining the therapeutic efficacy of the primary drug.[4] Clinical trial data shows that combining Linzagolix with ABT significantly reduces the incidence of hot flashes.
Q4: What are the neurochemical pathways involved in hot flashes that could be targeted for mitigation?
Hot flashes are understood to be a result of thermoregulatory dysfunction within the hypothalamus, influenced by changes in neurotransmitter levels. Key neurotransmitters implicated include norepinephrine (B1679862) and serotonin (B10506). The decrease in estrogen levels is thought to disrupt the normal functioning of these neurotransmitter systems, leading to the vasomotor symptoms characteristic of hot flashes. Research into mitigating strategies can, therefore, focus on modulating these pathways.
Troubleshooting Guides for Preclinical Research
Guide 1: Troubleshooting the 4-Vinylcyclohexene Diepoxide (VCD)-Induced Perimenopausal Rat Model
The VCD-induced rat model is valuable as it mimics the gradual ovarian failure seen in human perimenopause.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent induction of ovarian failure | Incorrect VCD dosage or administration. Variability in rat strain sensitivity. | Ensure accurate calculation and intraperitoneal (i.p.) injection of VCD (e.g., 160 mg/kg for 20 days). Use a consistent and well-characterized rat strain (e.g., Fisher 344). Monitor estrous cycles via vaginal cytology to confirm the onset of persistent diestrus. |
| High variability in tail skin temperature (TST) readings | Stress during measurement. Improper placement of temperature probes. Environmental temperature fluctuations. | Acclimatize rats to the measurement procedure to minimize stress. Securely attach temperature probes to the tail. Maintain a stable ambient temperature in the experimental room. |
| No significant increase in TST following a "hot flash" challenge (e.g., morphine withdrawal) | Incomplete ovarian failure. Insufficient challenge stimulus. | Confirm ovarian failure through hormonal assays (low estradiol, high FSH). Ensure the appropriate dose and timing of the challenging agent. |
| Unexpected mortality | VCD toxicity. | Monitor animal health closely during and after VCD administration. Consult with veterinary staff regarding supportive care if necessary. Consider slight dose adjustments based on pilot studies with your specific rat strain. |
Guide 2: Troubleshooting the Murine Thermocline Model for Hot Flash Assessment
The thermocline model allows for the assessment of behavioral thermoregulation as an indicator of hot flash-like responses in mice.
| Problem | Possible Cause | Troubleshooting Steps |
| Mice do not explore the full temperature gradient | Insufficient acclimation time. Stress from handling or the novel environment. | Allow for an adequate acclimation period for the mice to become familiar with the thermocline apparatus. Handle mice gently to minimize stress. |
| Inconsistent "cold-seeking" behavior after challenge | Suboptimal dose of the challenging agent (e.g., neurokinin B receptor agonist). Individual variation in response. | Perform a dose-response study to determine the optimal dose of the challenging agent. Increase the sample size to account for individual variability. |
| Difficulty in tracking mouse position accurately | Poor lighting conditions for the camera. Issues with the tracking software. | Ensure the experimental setup is well-lit for clear video recording. Calibrate and test the position-tracking software thoroughly before the experiment. |
| Drifting of the temperature gradient | Instability in the heating or cooling elements of the thermocline. | Regularly check and calibrate the heating and cooling systems of the thermocline to ensure a stable and consistent temperature gradient. |
Experimental Protocols
Protocol 1: Induction and Assessment of Hot Flashes in the VCD-Treated Rat Model
Objective: To induce a perimenopausal state in female rats and assess hot flash-like responses.
Materials:
-
Female Fisher 344 rats (28 days old)
-
4-Vinylcyclohexene diepoxide (VCD)
-
Sesame oil (vehicle)
-
Temperature probes and data logger
-
Morphine pellets (or other hot flash-inducing agent)
-
Naloxone (B1662785) (for morphine withdrawal challenge)
Methodology:
-
Induction of Perimenopause:
-
Administer daily intraperitoneal (i.p.) injections of VCD (160 mg/kg) or vehicle for 20 consecutive days.
-
Monitor vaginal cytology daily to track estrous cycles. Ovarian failure is indicated by the onset of persistent diestrus. This typically occurs by three months post-VCD treatment.
-
-
Induction of Hot Flash-Like Responses (Morphine Withdrawal Model):
-
Once ovarian failure is confirmed, implant morphine pellets subcutaneously.
-
After a set period of morphine dependence, induce withdrawal by administering naloxone.
-
-
Measurement of Tail Skin Temperature (TST):
-
Securely attach a temperature probe to the ventral surface of the tail.
-
Record TST at regular intervals (e.g., every minute) before and after the naloxone challenge.
-
A rapid increase in TST is indicative of a hot flash-like event.
-
Protocol 2: Evaluation of Add-Back Therapy in a GnRH Agonist-Treated Rat Model
Objective: To assess the efficacy of different add-back therapy regimens in mitigating hot flashes induced by a GnRH agonist.
Materials:
-
Ovariectomized female rats
-
GnRH agonist (e.g., leuprolide acetate)
-
Estradiol and progesterone (B1679170) for add-back therapy
-
Vehicle for hormone delivery (e.g., sesame oil)
-
Apparatus for measuring tail skin temperature
Methodology:
-
Animal Model Preparation:
-
Perform ovariectomy on adult female rats to induce a hypoestrogenic state.
-
Allow for a post-surgical recovery period.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: GnRH agonist alone
-
Group 3: GnRH agonist + Estradiol add-back
-
Group 4: GnRH agonist + Estradiol and Progesterone add-back
-
-
Drug Administration:
-
Administer the GnRH agonist according to the desired protocol.
-
Administer the add-back hormones or vehicle daily via subcutaneous injection or oral gavage. A study on adolescents used norethindrone (B1679910) acetate (B1210297) (5 mg/day) with or without conjugated equine estrogens (0.625 mg/day). Another study in adults used 20 mg ethinylestradiol plus 0.15 mg desogestrel. Doses for rat models should be determined based on allometric scaling or pilot studies.
-
-
Hot Flash Assessment:
-
Induce and measure hot flash-like responses (e.g., using the morphine withdrawal model as described in Protocol 1).
-
Compare the frequency and magnitude of TST increases between the different treatment groups.
-
Protocol 3: Measurement of Hypothalamic Norepinephrine and Serotonin
Objective: To quantify the levels of norepinephrine and serotonin in the hypothalamus of rats treated with Linzagolix.
Materials:
-
Ovariectomized female rats
-
Linzagolix
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
-
Reagents for neurotransmitter extraction and derivatization
-
Microdissection tools
Methodology:
-
Animal Treatment:
-
Treat ovariectomized rats with Linzagolix or vehicle for the desired duration.
-
-
Tissue Collection:
-
Euthanize the animals and rapidly dissect the brain.
-
Microdissect the anterior and posterior hypothalamus on a cold plate.
-
-
Neurotransmitter Extraction:
-
Homogenize the hypothalamic tissue in an appropriate buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
HPLC Analysis:
-
Derivatize the samples to enhance the detection of norepinephrine and serotonin.
-
Inject the samples into the HPLC system.
-
Quantify the neurotransmitter levels based on the peak areas compared to a standard curve. A study described a method for the simultaneous determination of serotonin, noradrenaline, dopamine, and their metabolites in rat brain extracts.
-
Quantitative Data Summary
Table 1: Incidence of Hot Flashes in Linzagolix Phase 3 Clinical Trials
| Trial | Treatment Group | Dosage | Add-Back Therapy | Incidence of Hot Flashes (%) |
| EDELWEISS 3 (Endometriosis) | Linzagolix | 75 mg | No | 7.5 |
| Linzagolix | 200 mg | Yes (1.0 mg Estradiol / 0.5 mg Norethindrone Acetate) | 6.8 | |
| Placebo | - | - | 2.5 | |
| PRIMROSE 1 (Uterine Fibroids) | Linzagolix | 200 mg | No | 35 |
| Linzagolix + ABT / Lower Doses | - | Yes / Lower Doses | 3-14 | |
| PRIMROSE 2 (Uterine Fibroids) | Linzagolix | 200 mg | No | 32 |
| Linzagolix + ABT / Lower Doses | - | Yes / Lower Doses | 3-14 |
Visualizations
Caption: Mechanism of Linzagolix-induced hot flashes.
Caption: Workflow for evaluating add-back therapy.
Caption: Neurochemical pathways in hot flashes.
References
- 1. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Add-Back and Combined Regulation in GnRH-a Treatment of Endometriosis [imrpress.com]
Technical Support Center: Strategies for Managing Potential Drug-Drug Interactions with Linzagolix Choline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential drug-drug interactions (DDIs) with Linzagolix Choline. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Linzagolix and which enzymes are the most critical to consider for potential drug-drug interactions? Linzagolix is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C8. Therefore, co-administration of drugs that are strong inhibitors or inducers of CYP3A4 is a primary concern for clinically significant DDIs.[1][2][3]
Q2: What are the anticipated effects of co-administering Linzagolix with a strong CYP3A4 inhibitor? Co-administration with a strong CYP3A4 inhibitor, such as ketoconazole (B1673606) or itraconazole (B105839), is expected to significantly increase the plasma concentration (both AUC and Cmax) of Linzagolix. This increased exposure may lead to a higher incidence or severity of adverse effects.
Q3: What are the anticipated effects of co-administering Linzagolix with a strong CYP3A4 inducer? Co-administration with a strong CYP3A4 inducer, such as rifampicin, is expected to significantly decrease the plasma concentration of Linzagolix. This could potentially lead to a reduction in therapeutic efficacy.
Q4: Does Linzagolix interact with any drug transporters? Yes, Linzagolix is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors could potentially increase the absorption and systemic exposure of Linzagolix. The interplay between CYP3A4 and P-gp is important, as many compounds can affect both.[4][5]
Q5: Are there any known DDIs that do not involve CYP enzymes or P-gp? In vitro and in vivo studies in rats have suggested that Linzagolix is unlikely to cause clinically relevant DDIs through chelation with metal ions like iron or calcium.
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations of Linzagolix are observed in an experimental subject.
-
Question: Has the subject been co-administered any new medications, including over-the-counter drugs or herbal supplements?
-
Action: Obtain a complete and detailed medication history. Pay close attention to known strong or moderate CYP3A4 inhibitors (e.g., certain antifungals, macrolide antibiotics, protease inhibitors) and P-gp inhibitors.
-
-
Question: Could there be an issue with the bioanalytical method?
-
Action: Review the validation data for the analytical method. Run quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
-
-
Question: Is it possible the subject has a genetic polymorphism affecting CYP3A4 activity?
-
Action: Consider pharmacogenomic testing for CYP3A4 variants that may lead to a poor metabolizer phenotype, resulting in higher than expected drug exposure.
-
Issue 2: Observed Linzagolix plasma concentrations are lower than the therapeutic range.
-
Question: Is the subject taking any medications that could induce CYP3A4 metabolism?
-
Action: Inquire about the use of any known CYP3A4 inducers, such as certain anticonvulsants (e.g., carbamazepine, phenytoin) or herbal products like St. John's Wort.
-
-
Question: Has patient compliance with the dosing regimen been confirmed?
-
Action: Implement measures to monitor and confirm patient adherence to the prescribed Linzagolix dosage schedule.
-
-
Question: Could there be an issue with sample collection or handling leading to drug degradation?
-
Action: Review the sample collection, processing, and storage procedures to ensure they are being followed correctly and that the stability of Linzagolix in the biological matrix has been established under these conditions.
-
Data Presentation
Table 1: Summary of Predicted Effects of Co-administered Drugs on Linzagolix Pharmacokinetics
| Co-administered Drug Class | Example Agents | Predicted Effect on Linzagolix AUC | Predicted Effect on Linzagolix Cmax |
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole | Significant Increase (≥5-fold) | Significant Increase |
| Moderate CYP3A4 Inhibitors | Fluconazole, Erythromycin | Moderate Increase (2 to <5-fold) | Moderate Increase |
| Strong CYP3A4 Inducers | Rifampicin, Carbamazepine | Significant Decrease (≥80%) | Significant Decrease |
| P-gp Inhibitors | Verapamil, Cyclosporine | Potential Increase | Potential Increase |
Note: The quantitative predictions are illustrative and based on FDA guidance for DDI studies. Actual values would need to be determined through specific clinical trials.
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP450 Inhibition Potential of a Test Compound on Linzagolix Metabolism
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of Linzagolix.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Linzagolix
-
Test compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
CYP3A4-specific substrate as a positive control (e.g., midazolam)
-
Known CYP3A4 inhibitor as a positive control inhibitor (e.g., ketoconazole)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of Linzagolix and the test compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound to cover a range of concentrations (e.g., 0.01 to 100 µM).
-
In a 96-well plate, pre-incubate the HLM, Linzagolix (at a concentration near its Km, if known), and varying concentrations of the test compound in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation) at 37°C with shaking.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of a major Linzagolix metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Clinical Drug-Drug Interaction Study of a Strong CYP3A4 Inhibitor on Linzagolix Pharmacokinetics
-
Objective: To evaluate the effect of multiple doses of a strong CYP3A4 inhibitor (e.g., itraconazole) on the single-dose pharmacokinetics of Linzagolix in healthy volunteers.
-
Study Design: Open-label, two-period, fixed-sequence study.
-
Methodology:
-
Period 1: Administer a single oral dose of Linzagolix to subjects. Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) for pharmacokinetic analysis.
-
Washout Period: A washout period of sufficient duration (at least 5 half-lives of Linzagolix) is required between periods.
-
Period 2: Administer the strong CYP3A4 inhibitor (e.g., itraconazole 200 mg once daily) for a sufficient number of days to achieve steady-state concentrations. On the day of the last inhibitor dose, co-administer a single oral dose of Linzagolix. Collect serial blood samples for pharmacokinetic analysis at the same time points as in Period 1.
-
-
Bioanalytical Method: Plasma concentrations of Linzagolix and its major metabolites will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, t1/2) for Linzagolix using non-compartmental analysis.
-
The primary endpoints will be the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC0-inf and Cmax of Linzagolix when administered with the inhibitor compared to when administered alone.
-
An absence of a drug-drug interaction is concluded if the 90% CIs for the GMRs of AUC and Cmax fall within the bioequivalence range of 80% to 125%.
-
Mandatory Visualization
Caption: Linzagolix absorption and first-pass metabolism.
Caption: Troubleshooting workflow for unexpected plasma concentrations.
References
- 1. This compound: Mechanism, Pharmacokinetics, And Its Role in The Treatment of Hormone-Dependent Conditions - Loncom Pharma [loncompharm.com]
- 2. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding CYP3A4 and P‐gp mediated drug–drug interactions through PBPK modeling – Case example of pralsetinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Linzagolix Choline in Research Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Linzagolix (B1675553) Choline (B1196258) in research formulations.
Frequently Asked Questions (FAQs)
Q1: What is Linzagolix Choline and why is the choline salt form used?
Linzagolix is an orally administered, non-peptide small molecule that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It functions by blocking GnRH receptors in the pituitary gland, which in turn reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This leads to a dose-dependent decrease in serum estradiol (B170435) levels.[1] The choline salt form of linzagolix is utilized to enhance its solubility and oral bioavailability, which are critical for its therapeutic efficacy.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.
Q3: What are the known or potential degradation pathways for this compound?
While specific public data on the forced degradation of Linzagolix is limited, based on the stability of similar GnRH antagonists and general chemical principles, potential degradation pathways in research formulations may include:
-
Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.
-
Oxidation: Degradation from exposure to oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
A study on a similar GnRH antagonist, relugolix, showed degradation in basic and oxidative conditions, while it was stable in acidic conditions. This suggests that Linzagolix may also be susceptible to basic hydrolysis and oxidation.
Q4: Which excipients are known to be compatible with this compound in solid formulations?
A patent for an oral solid preparation of this compound lists several compatible excipients, including:
-
Fillers/Binders: Crystalline cellulose, Lactose hydrate, D-mannitol
-
Disintegrants: Low-substituted hydroxypropyl cellulose, Carmellose sodium, Carmellose calcium, Croscarmellose sodium
-
Binder: Hydroxypropyl cellulose
-
Lubricant: Magnesium stearate
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency in a solution-based formulation over a short period. | Hydrolysis due to inappropriate pH of the solvent. | Prepare solutions fresh daily. If storage is necessary, conduct a pH-stability study to determine the optimal pH range for your formulation. Based on data from similar compounds, a neutral to slightly acidic pH may be preferable. |
| Appearance of unknown peaks in HPLC analysis after storage. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method. Compare the retention times of the unknown peaks with those of the peaks generated during forced degradation. |
| Discoloration of a solid formulation. | Oxidation or photodegradation. | Store the formulation in a tightly sealed container, protected from light. Consider purging the container with an inert gas like nitrogen or argon to minimize exposure to oxygen. |
| Inconsistent results between different batches of a formulation. | Incompatibility with an excipient or variability in the formulation process. | Review the excipients used and conduct compatibility studies. Ensure consistent formulation procedures, including mixing times and environmental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 60°C for 48 hours.
-
Photodegradation: Expose a solution of the drug (100 µg/mL) to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology: (Adapted from a validated method for Linzagolix tablets)
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
System Suitability: Before analysis, perform system suitability tests to ensure the performance of the chromatographic system. Acceptance criteria should include parameters like theoretical plates, tailing factor, and reproducibility of injections.
Visualizations
References
Adjusting Linzagolix Choline treatment protocols for specific patient populations
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Linzagolix (B1675553) Choline, with a focus on adjusting treatment protocols for specific patient populations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Linzagolix Choline?
Linzagolix is a selective, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It competitively binds to GnRH receptors in the pituitary gland, which inhibits GnRH signaling.[2] This inhibition leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] The reduction in gonadotropins results in decreased production of estrogen and progesterone (B1679170) by the ovaries, making Linzagolix effective in managing estrogen-dependent conditions such as uterine fibroids and endometriosis.
Q2: What are the approved indications for this compound?
This compound (brand name Yselty®) is approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age. It is also in late-stage clinical development for the treatment of pain associated with endometriosis.
Q3: How should this compound treatment protocols be adjusted for patients with renal impairment?
For patients with mild renal impairment (eGFR 60-89 mL/min), no dose adjustment is required, but monitoring for adverse reactions is recommended. However, Linzagolix should be avoided in patients with moderate to severe renal impairment or end-stage renal disease. This is due to an observed increase in unbound linzagolix exposure.
Q4: How should this compound treatment protocols be adjusted for patients with hepatic impairment?
No dose adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh A or B). Linzagolix should be avoided in patients with severe hepatic impairment (Child-Pugh C) as unbound linzagolix mean exposures have been shown to be 2- to 3-fold higher in this population.
Q5: Are there any known racial or ethnic differences in the pharmacokinetics of this compound that require protocol adjustments?
A population pharmacokinetic analysis showed that Black subjects had a 22.5% decrease in clearance (CL/F) relative to Caucasian subjects. However, the safety profile of linzagolix between Black and Caucasian subjects was found to be similar. At present, there are no specific recommendations for dose adjustments based on race or ethnicity. Researchers should consider this potential difference in clearance during study design and data analysis.
Q6: What are the common adverse events associated with this compound?
The most frequently reported adverse events in clinical trials were hot flushes and headaches. These were more common at higher doses and occurred less frequently when co-administered with hormonal add-back therapy (ABT). Other reported adverse events include fatigue and a dose-dependent decrease in bone mineral density (BMD) with long-term use, particularly at higher doses without ABT.
Q7: Are there any significant drug-drug interactions to consider when designing experiments with this compound?
Linzagolix has a low potential for clinically significant drug-drug interactions. It does not meaningfully induce or inhibit CYP3A4. However, caution is advised when co-administering with sensitive CYP2C8 substrates that have a narrow therapeutic index (e.g., paclitaxel, sorafenib, repaglinide) as linzagolix may increase their exposure. Studies have shown no clinically relevant interactions with iron or calcium ions through chelation.
Troubleshooting Guide
| Issue Encountered During Experiment | Potential Cause | Troubleshooting Steps |
| Higher than expected plasma concentrations of Linzagolix in a subset of study participants. | 1. Undisclosed moderate to severe renal impairment. 2. Undisclosed severe hepatic impairment. 3. Co-administration of a strong CYP2C8 inhibitor not initially accounted for. | 1. Review participant's baseline renal function (eGFR). 2. Review participant's baseline hepatic function (Child-Pugh score). 3. Review concomitant medications for potential CYP2C8 inhibitors. |
| Unexpected adverse events, such as severe hot flushes or significant mood changes. | 1. Higher than anticipated estradiol (B170435) suppression. 2. Patient may have a history of depression or mood disorders. | 1. Measure serum estradiol levels to assess the degree of suppression. 2. Consider if the dose of Linzagolix is appropriate for the desired level of suppression. 3. For long-term studies, evaluate the use of add-back therapy (ABT). 4. Review patient's medical history for pre-existing mood disorders. |
| Variable or inconsistent drug absorption. | While Linzagolix absorption is not significantly affected by food, individual patient factors could play a role. | 1. Ensure consistent administration protocols (e.g., time of day). 2. Investigate for any gastrointestinal conditions in the affected participants. |
| Slower than expected reduction in uterine fibroid volume or endometriosis-associated pain. | 1. Sub-optimal dosing for the individual's disease severity. 2. Individual variability in response. | 1. Confirm adherence to the treatment protocol. 2. Evaluate if the chosen dose is appropriate based on the desired level of estradiol suppression for the indication. 3. Consider that maximal effects on fibroid volume may take several weeks to become apparent. |
Data Presentation: Pharmacokinetic Changes in Special Populations
Table 1: Impact of Renal Impairment on Unbound Linzagolix Exposure
| Degree of Renal Impairment | Estimated Glomerular Filtration Rate (eGFR) | Approximate Increase in Unbound Linzagolix Mean Exposure | Recommended Dose Adjustment |
| Mild | 60-89 mL/min | ~1.3-fold | No adjustment required, monitor for adverse reactions. |
| Moderate | 30-59 mL/min | ~1.5-fold | Avoid use. |
| Severe | < 30 mL/min | ~2-fold | Avoid use. |
| End-Stage Renal Disease (ESRD) | N/A | ~2-fold | Avoid use. |
Table 2: Impact of Hepatic Impairment on Unbound Linzagolix Exposure
| Degree of Hepatic Impairment | Child-Pugh Class | Approximate Increase in Unbound Linzagolix Mean Exposure | Recommended Dose Adjustment |
| Mild | A | No clinically relevant effect. | No adjustment required. |
| Moderate | B | No clinically relevant effect. | No adjustment required. |
| Severe | C | 2- to 3-fold | Avoid use. |
Experimental Protocols
Protocol: Phase 1 Study to Evaluate the Pharmacokinetics of Linzagolix in Subjects with Renal Impairment (Based on NCT03961932)
1. Study Design:
-
A Phase 1, non-randomized, open-label, single-dose study.
2. Study Population:
-
Adult female participants (up to 40) with varying degrees of renal function, and a matched cohort of healthy volunteers with normal renal function.
-
Inclusion criteria for renal impairment groups:
-
Mild: eGFR 60-89 mL/min/1.73m²
-
Moderate: eGFR 30-59 mL/min/1.73m²
-
Severe: eGFR ≤ 29 mL/min/1.73m² (not on hemodialysis)
-
ESRD: Requiring stable hemodialysis
-
-
Inclusion criteria for healthy control group:
-
eGFR ≥ 90 mL/min/1.73m²
-
3. Intervention:
-
A single oral dose of this compound (e.g., 200 mg).
4. Pharmacokinetic (PK) Sampling:
-
Serial blood samples collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) to determine the plasma concentrations of linzagolix and its major metabolites.
5. PK Parameters to be Measured:
-
Area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC0-inf) and to the last quantifiable concentration (AUC0-t).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Terminal elimination half-life (t1/2).
-
Apparent total body clearance (CL/F).
-
Apparent volume of distribution (Vz/F).
6. Safety Assessments:
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a renal impairment PK study.
Caption: Decision tree for Linzagolix protocol adjustment.
References
Validation & Comparative
A Comparative Analysis of Oral GnRH Antagonists: Efficacy of Linzagolix, Elagolix, and Relugolix
A detailed guide for researchers and drug development professionals on the comparative efficacy of next-generation oral GnRH antagonists for the treatment of uterine fibroids and endometriosis, supported by clinical trial data and mechanistic insights.
The landscape of managing estrogen-dependent conditions such as uterine fibroids and endometriosis has been significantly reshaped by the advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. This guide provides a comprehensive comparison of the efficacy of three leading molecules in this class: Linzagolix Choline, Elagolix, and Relugolix. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists induce a dose-dependent reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased ovarian production of estrogen and progesterone (B1679170).[1][2][3][4][5] This targeted hormonal suppression forms the basis of their therapeutic effect in alleviating symptoms associated with uterine fibroids and endometriosis.
Mechanism of Action: A Shared Pathway
Linzagolix, Elagolix, and Relugolix share a common mechanism of action. They are all selective antagonists of the GnRH receptor, binding competitively to these receptors in the anterior pituitary gland. This competitive inhibition prevents endogenous GnRH from stimulating the release of LH and FSH, thereby interrupting the hypothalamic-pituitary-gonadal axis. The subsequent decrease in circulating estrogen and progesterone levels leads to the amelioration of symptoms in estrogen-dependent pathologies.
Below is a diagram illustrating the GnRH signaling pathway and the point of intervention for these antagonists.
References
- 1. This compound: Mechanism, Pharmacokinetics, And Its Role in The Treatment of Hormone-Dependent Conditions - Loncom Pharma [loncompharm.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Long-Term Safety and Efficacy of Linzagolix Choline for Uterine Fibroids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Linzagolix choline (B1196258) with other therapeutic alternatives for the management of uterine fibroids. The information is based on available long-term safety and efficacy data from clinical trials to support research and drug development professionals in their understanding of this novel treatment.
Executive Summary
Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, has demonstrated significant efficacy in reducing heavy menstrual bleeding and pain associated with uterine fibroids in long-term clinical trials.[1][2][3][4][5] Its flexible dosing, with and without hormonal add-back therapy (ABT), allows for a personalized treatment approach. While direct head-to-head comparative trials with other GnRH antagonists and agonists are limited, indirect comparisons and meta-analyses suggest a favorable safety and efficacy profile for Linzagolix in the management of uterine fibroid symptoms.
Mechanism of Action: GnRH Antagonism
Linzagolix is a selective, non-peptide antagonist of the GnRH receptor. It competitively binds to GnRH receptors in the pituitary gland, inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent reduction in ovarian estrogen production, a key factor in the growth of uterine fibroids. Unlike GnRH agonists which cause an initial "flare-up" of hormones, GnRH antagonists like Linzagolix lead to a rapid reduction in estrogen levels.
Figure 1: Simplified signaling pathway of GnRH and the inhibitory action of Linzagolix.
Comparative Efficacy
The efficacy of Linzagolix has been primarily established in the PRIMROSE 1 and 2 Phase 3 clinical trials. These studies evaluated two doses of Linzagolix (100 mg and 200 mg), with and without ABT, compared to placebo.
Table 1: Efficacy of Linzagolix in Reducing Heavy Menstrual Bleeding (HMB) at 24 and 52 Weeks (PRIMROSE 1 & 2 Pooled Data)
| Treatment Group | Responder Rate at 24 Weeks (%) | Responder Rate at 52 Weeks (%) |
| Placebo | 29.4 - 35.0 | N/A |
| Linzagolix 100 mg | 56.4 - 56.7 | 55.0 |
| Linzagolix 100 mg + ABT | 66.4 - 77.2 | 86.1 |
| Linzagolix 200 mg | 71.4 - 77.7 | 76.7 (switched to 200mg + ABT after 24 weeks) |
| Linzagolix 200 mg + ABT | 75.5 - 93.9 | 89.9 |
*Responder rate defined as menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline.
Table 2: Indirect Comparison of Efficacy of Oral GnRH Antagonists for Uterine Fibroids
| Drug (Trial) | Dosage | Primary Endpoint | Responder Rate (%) |
| Linzagolix (PRIMROSE 1 & 2) | 200 mg + ABT | Reduction in HMB at 24 weeks | 75.5 - 93.9 |
| Elagolix (ELARIS UF-I & II) | 300 mg twice daily + ABT | Reduction in HMB at 6 months | 68.5 - 76.2 |
| Relugolix (LIBERTY 1 & 2) | 40 mg + ABT | Reduction in HMB at 24 weeks | 71 - 73 |
Note: Data is from separate clinical trial programs and does not represent a direct head-to-head comparison.
Long-Term Safety Profile
The long-term safety of Linzagolix has been evaluated for up to 52 weeks in the PRIMROSE trials. The most common adverse events were hypoestrogenic in nature.
Table 3: Common Adverse Events with Linzagolix (PRIMROSE 1 & 2 at 24 Weeks)
| Adverse Event | Placebo (%) | Linzagolix 100 mg (%) | Linzagolix 100 mg + ABT (%) | Linzagolix 200 mg (%) | Linzagolix 200 mg + ABT (%) |
| Hot Flushes | 3-14 | ~10-15 | ~10-15 | 32-35 | ~15-20 |
| Headache | ~5-10 | ~10 | ~10 | ~10-15 | ~10-15 |
| Anemia | ~5 | <5 | <5 | <5 | <5 |
Bone Mineral Density (BMD): A key safety consideration with GnRH antagonists is the potential for bone loss. In the PRIMROSE trials, a dose-dependent effect on BMD was observed. The addition of ABT significantly mitigated this effect. After 52 weeks, reductions in lumbar spine BMD for patients on Linzagolix with ABT did not exceed 2.4%.
Table 4: Indirect Comparison of Safety Profiles of Oral GnRH Antagonists
| Drug | Common Adverse Events | Key Safety Consideration |
| Linzagolix | Hot flushes, headache | Dose-dependent bone mineral density loss, mitigated by add-back therapy. |
| Elagolix | Hot flushes, headache, nausea | Dose-dependent bone mineral density loss, mitigated by add-back therapy. |
| Relugolix | Hot flushes, headache, myalgia | Dose-dependent bone mineral density loss, mitigated by add-back therapy. |
Note: This is a generalized summary. For detailed safety information, refer to the specific product labeling.
Experimental Protocols: PRIMROSE 1 & 2 Trials
While the full, unabridged clinical trial protocols for PRIMROSE 1 (NCT03070899) and PRIMROSE 2 (NCT03070951) are not publicly available, the following summarizes the key methodological aspects based on published literature and clinical trial registry information.
Study Design: The PRIMROSE 1 and 2 were two identical, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 studies.
Participant Population:
-
Inclusion Criteria: Premenopausal women aged 18-51 years with a diagnosis of uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding (defined as a menstrual blood loss of >80 mL per cycle).
-
Exclusion Criteria: Included pregnancy, breastfeeding, significant cardiovascular, renal, or hepatic disease, and a history of osteoporosis or other conditions affecting bone metabolism.
Intervention: Participants were randomized in a 1:1:1:1:1 ratio to one of five treatment arms for 52 weeks:
-
Placebo once daily.
-
Linzagolix 100 mg once daily.
-
Linzagolix 100 mg once daily with hormonal add-back therapy (1 mg estradiol (B170435) and 0.5 mg norethisterone acetate).
-
Linzagolix 200 mg once daily.
-
Linzagolix 200 mg once daily with hormonal add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate).
Endpoints:
-
Primary Efficacy Endpoint: The proportion of responders at 24 weeks, defined as patients with a menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline.
-
Key Secondary Efficacy Endpoints: Included changes in pain, hemoglobin levels, fibroid and uterine volume, and quality of life.
-
Safety Endpoints: Assessed through the incidence of adverse events, changes in bone mineral density (measured by dual-energy X-ray absorptiometry - DXA), and other safety parameters.
Figure 2: High-level workflow of the PRIMROSE 1 & 2 clinical trials.
Conclusion
Linzagolix has emerged as a valuable long-term treatment option for women with symptomatic uterine fibroids, offering a favorable balance of efficacy and safety. Its flexible dosing regimen, including an option without hormonal add-back therapy, provides a personalized approach to patient care. While direct comparative data with other GnRH modulators is needed to definitively establish its relative positioning, the available evidence from the extensive PRIMROSE clinical trial program supports its role as a significant advancement in the medical management of uterine fibroids. Further research and real-world evidence will continue to refine the understanding of its long-term benefits and place in therapy.
References
- 1. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kissei.co.jp [kissei.co.jp]
- 5. Linzagolix with and without hormonal add-back therapy for symptomatic uterine fibroids: PRIMROSE 1 & 2 long-term extension and withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Linzagolix Choline: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Linzagolix, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a promising therapeutic agent for sex-hormone-dependent conditions. Understanding its metabolic fate across different species is paramount for preclinical to clinical translation and for predicting its safety and efficacy profile in humans. This guide provides a comprehensive comparison of Linzagolix Choline metabolism in key preclinical species (rat and cynomolgus monkey) and humans, supported by available data and generalized experimental protocols.
Comparative Metabolic Profile of Linzagolix
While comprehensive, publicly available data detailing the full metabolite profile of Linzagolix in preclinical species is limited, this guide synthesizes the known information regarding its biotransformation in humans and highlights the need for further comparative studies.
In humans, Linzagolix undergoes metabolism primarily mediated by cytochrome P450 enzymes, with CYP2C8 and CYP2C9 playing significant roles. Up to seven metabolites have been identified in human plasma, urine, and feces. The parent drug, unchanged Linzagolix, remains the predominant component circulating in plasma and excreted in urine.
Two primary metabolic pathways have been identified in humans:
-
Demethylation: This process leads to the formation of two major metabolites, KP017 and KP046.
-
The formation of KP017 is primarily catalyzed by CYP2C9.
-
The formation of KP046 involves multiple enzymes, including CYP2C8, CYP2C9, and CYP3A4.
-
Information regarding the specific metabolites of Linzagolix in rats and cynomolgus monkeys is not extensively detailed in publicly accessible literature. Preclinical studies in these species have primarily focused on the pharmacokinetic and pharmacodynamic properties of Linzagolix, confirming its activity and safety profile.[1][2][3][4] However, a direct comparative analysis of the metabolic pathways and the quantification of specific metabolites in these species versus humans is not yet available. Such studies, typically conducted using in vitro systems like liver microsomes and hepatocytes followed by in vivo analysis, are crucial for a complete understanding of the cross-species metabolic differences.
Table 1: Summary of Linzagolix Metabolism
| Feature | Human | Rat | Cynomolgus Monkey |
| Primary Metabolizing Enzymes | CYP2C8, CYP2C9 | Data not publicly available | Data not publicly available |
| Major Metabolic Pathways | Demethylation | Data not publicly available | Data not publicly available |
| Key Metabolites Identified | KP017, KP046 | Data not publicly available | Data not publicly available |
| Major Circulating Component | Unchanged Linzagolix | Data not publicly available | Data not publicly available |
| Major Component in Urine | Unchanged Linzagolix | Data not publicly available | Data not publicly available |
Note: The table highlights the current gap in publicly available data for preclinical species.
Experimental Protocols
Detailed experimental protocols for Linzagolix metabolism studies are not publicly available. However, the following represents a standard methodology for in vitro drug metabolism studies using liver microsomes, a common approach in preclinical drug development.
In Vitro Metabolism of Linzagolix using Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of Linzagolix in human, rat, and monkey liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, cynomolgus monkey)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Control compounds (e.g., known substrates for CYP2C8 and CYP2C9)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: A master mix for the incubation is prepared containing phosphate buffer and the NADPH regenerating system.
-
Incubation:
-
Linzagolix (at a predetermined concentration, e.g., 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Control incubations are performed in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis:
-
The supernatant is analyzed using a validated LC-MS/MS method to quantify the remaining concentration of Linzagolix at each time point.
-
The same method is used to detect and tentatively identify potential metabolites by searching for predicted mass-to-charge ratios of common metabolic transformations (e.g., demethylation, hydroxylation).
-
-
Data Analysis:
-
The disappearance of Linzagolix over time is plotted to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The metabolite profiles from the different species are compared to identify any qualitative and quantitative differences.
-
Visualizing Metabolic Pathways
The following diagrams illustrate the known metabolic pathway of Linzagolix in humans and a generalized workflow for its metabolic investigation.
Caption: Metabolic pathway of Linzagolix in humans.
Caption: General workflow for cross-species metabolism studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Non-clinical studies indicating lack of interactions between iron/calcium ions and linzagolix, an orally available GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Direct Comparative Clinical Data for Linzagolix Choline Versus Surgical Interventions Remains Unavailable
Comprehensive searches for head-to-head clinical trials directly comparing the efficacy and safety of Linzagolix Choline against surgical interventions for uterine fibroids and endometriosis have yielded no results. The current body of clinical research on Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, focuses on its comparison with placebo and does not extend to direct, randomized, controlled trials against surgical procedures such as myomectomy or hysterectomy.
The absence of such head-to-head trials means that a direct, data-driven comparison of experimental protocols and quantitative outcomes, as requested, cannot be constructed. Clinical trials for pharmaceutical agents like Linzagolix are typically designed to establish safety and efficacy against a placebo or another medical therapy, which is a standard pathway for drug approval.[1][2][3] Surgical interventions, on the other hand, are often considered at a different stage of treatment, making direct comparative trials methodologically complex and less common.
Linzagolix has been evaluated in several key clinical trials, including the Phase III PRIMROSE 1 and 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis.[2][4] These trials have demonstrated the efficacy of Linzagolix in reducing heavy menstrual bleeding, pain, and fibroid volume compared to placebo. The drug works by dose-dependently suppressing ovarian function and reducing estradiol (B170435) levels, which are known to promote the growth of uterine fibroids and endometrial lesions.
While research indicates that GnRH antagonists are being developed to delay or avoid the need for surgery, the available clinical data does not allow for a direct comparison of outcomes. According to current guidelines, endometriosis is considered a chronic disease where the goal is to maximize pharmacotherapy and avoid repeated surgical interventions.
Given the lack of head-to-head trial data, it is not possible to provide a comparative guide with the requested detailed experimental protocols, quantitative data tables, and visualizations directly comparing this compound to surgical interventions. The available evidence for each treatment modality is derived from separate studies with different patient populations, endpoints, and methodologies. Therefore, any comparison would be indirect and would not meet the requirements of a head-to-head clinical trial analysis.
References
- 1. Portico [access.portico.org]
- 2. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linzagolix - new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Linzagolix Choline: Unveiling the Impact of Add-Back Therapy
An in-depth examination of Linzagolix Choline, a novel oral gonadotropin-releasing hormone (GnRH) receptor antagonist, reveals distinct efficacy and safety profiles when administered with or without hormonal add-back therapy (ABT). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, drawing upon data from pivotal clinical trials in the treatment of uterine fibroids and endometriosis.
Linzagolix exerts its therapeutic effect by competitively binding to GnRH receptors in the pituitary gland, which in turn suppresses the hypothalamic-pituitary-gonadal axis. This leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately decreasing estrogen levels.[1][2][3] As uterine fibroids and endometriosis are estrogen-dependent conditions, this mechanism of action effectively alleviates associated symptoms.[1] However, the induced hypoestrogenic state can lead to adverse effects, most notably a decrease in bone mineral density (BMD) and vasomotor symptoms like hot flushes.[4] Hormonal add-back therapy, typically a combination of estrogen and progestin, is co-administered to mitigate these side effects while preserving the therapeutic benefits of GnRH antagonism.
Efficacy in Uterine Fibroids: A Tale of Two Doses
The efficacy of Linzagolix in treating heavy menstrual bleeding (HMB) associated with uterine fibroids has been extensively studied in the PRIMROSE 1 and PRIMROSE 2 Phase 3 clinical trials. These studies evaluated two doses of Linzagolix (100 mg and 200 mg), both with and without ABT (1 mg estradiol (B170435) and 0.5 mg norethisterone acetate).
A significantly higher proportion of women treated with Linzagolix, with or without ABT, experienced a reduction in HMB compared to placebo. The 200 mg dose with ABT demonstrated the highest response rates. Notably, the 100 mg dose without ABT also showed significant efficacy, offering a potential treatment option for women who cannot or do not wish to take hormonal therapy. The therapeutic effect was rapid, with a clinically significant reduction in menstrual blood loss observed within days of treatment initiation in the groups receiving ABT.
Table 1: Responder Rates for Reduction in Heavy Menstrual Bleeding in Uterine Fibroids (PRIMROSE 1 & 2 Pooled Data at 24 Weeks)
| Treatment Group | Responder Rate (%) |
| Placebo | 32.2% |
| Linzagolix 100 mg | 56.4% |
| Linzagolix 100 mg + ABT | 71.8% |
| Linzagolix 200 mg | 74.5% |
| Linzagolix 200 mg + ABT | 84.7% |
(Data sourced from multiple reports on the PRIMROSE trials)
Efficacy in Endometriosis: Balancing Pain Relief and Side Effects
For endometriosis-associated pain, the EDELWEISS 3 Phase 3 clinical trial investigated Linzagolix at a 75 mg dose without ABT and a 200 mg dose with ABT. The combination of 200 mg Linzagolix with ABT was effective in significantly reducing both dysmenorrhea (painful periods) and non-menstrual pelvic pain at 3 months. The 75 mg dose alone also demonstrated a significant reduction in dysmenorrhea. Improvements in dyschezia (painful bowel movements) and overall pelvic pain were observed in both Linzagolix groups compared to placebo.
Table 2: Proportion of Responders for Dysmenorrhea in Endometriosis (EDELWEISS 3 at 3 Months)
| Treatment Group | Responder Rate (%) |
| Placebo | 23.5% |
| Linzagolix 75 mg | 44.0% |
| Linzagolix 200 mg + ABT | Not directly reported as a single percentage, but showed significant reduction. |
(Data sourced from the EDELWEISS 3 trial report)
The Critical Role of Add-Back Therapy in Mitigating Side Effects
The primary rationale for using add-back therapy with GnRH antagonists is the prevention of hypoestrogenic side effects, particularly bone mineral density loss.
Bone Mineral Density
Treatment with Linzagolix without ABT is associated with a dose-dependent decrease in BMD. The PRIMROSE studies showed that at 24 weeks, the 200 mg dose of Linzagolix alone resulted in a mean BMD drop of approximately 4% in the lumbar spine. In contrast, the groups receiving ABT experienced minimal bone loss, with decreases of less than 1% in the 200 mg plus ABT group. Encouragingly, in women who received 200 mg of Linzagolix alone for 24 weeks and then had ABT added, the initial BMD loss in the lumbar spine recovered by week 52.
Table 3: Mean Percentage Change in Lumbar Spine Bone Mineral Density (BMD) at 24 Weeks
| Treatment Group | Mean % Change in BMD |
| Placebo | +0.4% to +0.5% |
| Linzagolix 100 mg | -2.0% to -2.1% |
| Linzagolix 100 mg + ABT | -0.8% to -1.4% |
| Linzagolix 200 mg | ~ -4.0% |
| Linzagolix 200 mg + ABT | < -1.0% |
(Data compiled from reports of the PRIMROSE and EDELWEISS trials)
Vasomotor Symptoms
Hot flushes are a common adverse event associated with the hypoestrogenic state induced by Linzagolix. The incidence of hot flushes was highest in the groups receiving Linzagolix without ABT, particularly at the 200 mg dose. The addition of ABT significantly reduced the frequency and severity of these symptoms.
Experimental Protocols
The data presented is primarily derived from the PRIMROSE 1 & 2 and EDELWEISS 3 clinical trials.
PRIMROSE 1 and 2: These were two identical 52-week, randomized, double-blind, placebo-controlled, phase 3 trials.
-
Participants: Women aged 18 years and older with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss ≥80 mL per cycle).
-
Interventions: Patients were randomized to one of five daily oral treatment arms: placebo, Linzagolix 100 mg, Linzagolix 100 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT. In the 200 mg alone group, ABT was added after 24 weeks.
-
Primary Endpoint: The proportion of responders at 24 weeks, defined as a menstrual blood loss of less than 80 mL and a 50% or greater reduction from baseline.
EDELWEISS 3: This was a prospective, randomized, double-blind, placebo-controlled, phase 3 study.
-
Participants: Women with moderate-to-severe endometriosis-associated pain.
-
Interventions: Patients received once-daily oral treatment with Linzagolix 75 mg alone, Linzagolix 200 mg in combination with ABT (1.0 mg estradiol/0.5 mg norethindrone (B1679910) acetate), or placebo for up to 6 months.
-
Co-primary Endpoints: Reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months.
Visualizing the Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the GnRH signaling pathway and the experimental workflow of the pivotal clinical trials.
Caption: Mechanism of action of Linzagolix on the GnRH signaling pathway.
Caption: Generalized experimental workflow for Linzagolix clinical trials.
References
Validating Biomarkers for Linzagolix Choline Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the treatment response to Linzagolix Choline, a novel oral gonadotropin-releasing hormone (GnRH) receptor antagonist. It is designed to assist researchers, scientists, and drug development professionals in understanding the current landscape of biomarker validation for this therapeutic agent in the context of its approved indications: uterine fibroids and endometriosis. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological and experimental pathways.
Linzagolix operates by competitively binding to and blocking GnRH receptors in the pituitary gland.[1][2][3] This action leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the ovarian production of estradiol (B170435) and progesterone (B1679170).[2][3] The therapeutic goal is to induce a hormonal environment that alleviates the symptoms of estrogen-dependent conditions like uterine fibroids and endometriosis.
Comparative Analysis of Biomarkers
The validation of biomarkers for Linzagolix treatment response focuses on pharmacodynamic markers that reflect the drug's mechanism of action, safety markers that monitor potential side effects, and exploratory predictive markers that could help identify patients most likely to benefit from the therapy.
Pharmacodynamic and Safety Biomarkers
Serum estradiol levels and bone mineral density (BMD) are the most well-established biomarkers for monitoring the pharmacodynamic effect and safety of Linzagolix.
Table 1: Dose-Dependent Effects of Linzagolix on Serum Estradiol and Bone Mineral Density (BMD)
| Biomarker | Linzagolix Dose | Mean Change from Baseline | Clinical Trial | Citation |
| Serum Estradiol | 75 mg | Maintained between 20-60 pg/mL | EDELWEISS 1 | |
| 100 mg | Maintained between 30-50 pg/mL | PRIMROSE 1 & 2 | ||
| 200 mg | Suppressed to < 20 pg/mL | EDELWEISS 1, PRIMROSE 1 & 2 | ||
| Bone Mineral Density (Lumbar Spine) | 50 mg | -0.092% at 24 weeks | EDELWEISS | |
| 75 mg | -0.89% at 6 months | EDELWEISS 3 | ||
| 100 mg | -1.30% at 24 weeks | EDELWEISS | ||
| 200 mg | -2.67% at 24 weeks | EDELWEISS | ||
| 200 mg + Add-Back Therapy | -0.79% at 6 months | EDELWEISS 3 |
Exploratory Predictive Biomarkers
Research into predictive biomarkers for GnRH antagonist therapies is ongoing. While not yet validated specifically for Linzagolix in large-scale prospective trials, several candidates show promise based on the pathophysiology of uterine fibroids and endometriosis.
Table 2: Potential Predictive Biomarkers for GnRH Antagonist Treatment Response
| Biomarker | Condition | Rationale for Prediction | Current Validation Status | Supporting Evidence |
| MED12 Gene Mutations | Uterine Fibroids | MED12 mutations are common in uterine fibroids and may influence the response to hormonal therapies. | Investigational for GnRH agonists; not specifically validated for Linzagolix. | Studies on GnRH agonists suggest MED12 mutation status can predict the extent of fibroid volume reduction. |
| Progesterone Receptor (PR) Status | Endometriosis | Progesterone resistance is a hallmark of endometriosis, and PR expression levels may predict the response to hormonal treatments that modulate the progesterone pathway. | Investigational for progestin-based therapies; not specifically validated for Linzagolix. | Studies have shown a correlation between PR expression and response to progestin therapy in endometriosis. |
| Serum Cancer Antigen 125 (CA-125) | Endometriosis | CA-125 is a known biomarker for endometriosis, with levels often correlating with disease severity. Its predictive value for treatment response is under investigation. | Investigational; not established as a predictive biomarker for GnRH antagonist therapy. | CA-125 is primarily used for monitoring disease status rather than predicting treatment response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the standard protocols for the key biomarkers discussed.
Measurement of Serum Estradiol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method provides high sensitivity and specificity for quantifying low levels of estradiol in serum.
Protocol:
-
Sample Preparation:
-
Collect peripheral blood samples in serum separator tubes.
-
Centrifuge to separate serum and store at -80°C until analysis.
-
Thaw serum samples and add a deuterated internal standard (e.g., estradiol-d4).
-
-
Extraction:
-
Perform liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) to isolate steroids.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
Reconstitute the dried extract in a derivatization agent (e.g., dansyl chloride) to enhance ionization efficiency.
-
Incubate to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in a mobile phase-compatible solution.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Use a reverse-phase column (e.g., C18) for chromatographic separation.
-
Employ electrospray ionization (ESI) in negative ion mode for detection.
-
Monitor specific precursor-to-product ion transitions for estradiol and the internal standard for quantification.
-
Assessment of Bone Mineral Density by Dual-Energy X-ray Absorptiometry (DXA)
Principle: DXA is the gold standard for measuring BMD, providing a quantitative assessment of bone health.
Protocol:
-
Patient Preparation:
-
Ensure the patient is not pregnant.
-
Instruct the patient to avoid calcium supplements on the day of the scan.
-
The patient should lie supine on the DXA table in a standardized position.
-
-
Scan Acquisition:
-
Perform scans of the lumbar spine (L1-L4) and proximal femur (total hip and femoral neck).
-
Use standardized acquisition protocols as recommended by the International Society for Clinical Densitometry (ISCD).
-
-
Quality Control:
-
Perform daily phantom scans to ensure machine calibration and stability.
-
Technologists should be certified and adhere to consistent patient positioning and scan analysis procedures.
-
-
Data Analysis:
-
BMD is calculated in g/cm².
-
T-scores (comparison to a young, healthy adult reference population) and Z-scores (comparison to an age- and sex-matched reference population) are generated.
-
Changes in BMD over time are monitored to assess the impact of treatment.
-
Determination of Progesterone Receptor (PR) Status by Immunohistochemistry (IHC)
Principle: IHC is used to detect the presence and localization of PR protein in tissue samples.
Protocol:
-
Tissue Preparation:
-
Obtain endometrial or endometriotic lesion biopsies.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a heat-based method in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary monoclonal antibody against PR (e.g., clone 1E2).
-
Apply a secondary antibody and a detection system (e.g., a polymer-based system with horseradish peroxidase).
-
Visualize the antigen-antibody complex with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Interpretation:
-
PR expression is assessed by a pathologist based on the percentage of positively stained nuclei and the intensity of the staining.
-
Scoring systems, such as the H-score, can be used for semi-quantitative analysis.
-
Detection of MED12 Mutations by Sanger Sequencing
Principle: Sanger sequencing is the gold standard method for identifying specific point mutations in a targeted DNA region.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from uterine fibroid tissue or myometrium.
-
-
PCR Amplification:
-
Design primers to amplify the region of interest in the MED12 gene (typically exon 2).
-
Perform polymerase chain reaction (PCR) to amplify the target DNA fragment.
-
-
Sequencing Reaction:
-
Purify the PCR product to remove primers and dNTPs.
-
Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
-
Capillary Electrophoresis:
-
Separate the resulting DNA fragments by size using capillary electrophoresis.
-
A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the emitted light.
-
-
Data Analysis:
-
The sequence of the DNA is determined by the order of the colors detected.
-
Compare the obtained sequence to the reference MED12 sequence to identify any mutations.
-
Visualizations
Signaling Pathway of Linzagolix
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linzagolix Choline's Efficacy in Reducing Uterine and Fibroid Volume
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Linzagolix Choline's effect on uterine and fibroid volume with other prominent hormonal therapies for the management of uterine fibroids. The data presented is compiled from pivotal clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an oral, non-peptide, gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen production.[1][2] As uterine fibroids are estrogen-dependent tumors, this mechanism of action leads to a reduction in their volume and associated symptoms, such as heavy menstrual bleeding.[1][2]
Mechanism of Action: GnRH Antagonism
The therapeutic effect of Linzagolix and other GnRH antagonists stems from their ability to suppress the hypothalamic-pituitary-gonadal axis. This targeted hormonal suppression creates a hypoestrogenic state, which in turn reduces the growth stimulation of uterine fibroids, leading to a decrease in both fibroid and overall uterine volume.
Comparative Efficacy: Reduction in Uterine and Fibroid Volume
The following tables summarize the quantitative data on the percentage reduction in uterine and dominant fibroid volume from key clinical trials of this compound and its alternatives.
GnRH Antagonists: Linzagolix, Elagolix, and Relugolix
| Treatment | Trial(s) | Dosage | Add-Back Therapy (ABT) | Duration | Mean Reduction in Uterine Volume | Mean Reduction in Fibroid Volume |
| This compound | PRIMROSE 1 & 2 | 100 mg once daily | No | 24 Weeks | Significant reduction (specific % not consistently reported) | 13-25% |
| 100 mg once daily | Yes (1mg E2 + 0.5mg NETA) | 24 Weeks | Significant reduction (specific % not consistently reported) | Statistically insignificant vs. placebo | ||
| 200 mg once daily | No | 24 Weeks | Significant reduction (specific % not consistently reported) | 45-49% | ||
| 200 mg once daily | Yes (1mg E2 + 0.5mg NETA) | 24 Weeks | Significant reduction (specific % not consistently reported) | Significant reduction (specific % not consistently reported) | ||
| Elagolix | ELARIS UF-1 & UF-2 | 300 mg twice daily | Yes (1mg E2 + 0.5mg NETA) | 6 Months | Significant decrease | Significant decrease |
| Relugolix | LIBERTY 1 & 2 | 40 mg once daily | Yes (1mg E2 + 0.5mg NETA) | 24 Weeks | Significant improvement vs. placebo | Not significantly different from placebo |
E2: Estradiol; NETA: Norethindrone Acetate
GnRH Agonist: Leuprolide Acetate
| Treatment | Trial(s) | Dosage | Duration | Mean Reduction in Uterine Volume | Mean Reduction in Fibroid Volume |
| Leuprolide Acetate | Various | 3.75 mg monthly injection | 24 Weeks | ~45% | ~36-56% |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound: PRIMROSE 1 & 2
The PRIMROSE 1 and 2 were two replicate, randomized, double-blind, placebo-controlled, Phase 3 trials.
References
Linzagolix Choline Demonstrates Significant Quality of Life Improvements Over Placebo in Clinical Trials
For researchers, scientists, and drug development professionals, new clinical trial data reveals that Linzagolix Choline, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, significantly enhances the quality of life for women with uterine fibroids and endometriosis when compared to a placebo. These findings, supported by robust experimental data from multiple Phase 3 trials, underscore the therapeutic potential of Linzagolix in addressing the debilitating symptoms associated with these estrogen-dependent conditions.
Linzagolix works by competitively binding to and blocking GnRH receptors in the pituitary gland.[1][2][3][4] This action leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses estrogen levels.[1] This mechanism of action effectively alleviates symptoms such as heavy menstrual bleeding, pelvic pain, and other factors that severely impact the daily lives of patients.
Quantitative Analysis of Quality of Life Improvements
Clinical trial data from the PRIMROSE 1 and 2 Phase 3 studies for uterine fibroids and the EDELWEISS 3 Phase 3 study for endometriosis provide quantitative evidence of the positive impact of Linzagolix on patient-reported quality of life outcomes.
Uterine Fibroids: PRIMROSE 1 & 2 Trials
In the pooled data from the PRIMROSE 1 and 2 trials, the health-related quality of life (HRQL) was assessed using the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire. This questionnaire measures quality of life on a scale of 0-100, with higher scores indicating a better quality of life. The results at 24 weeks showed a statistically significant improvement in the HRQL total score for all Linzagolix treatment groups compared to placebo (P <.001).
| Treatment Group | Mean Change from Baseline in HRQL Total Score (95% CI) at 24 Weeks |
| Placebo | 12.7 (16.2; 9.1) |
| Linzagolix 100 mg | 21.8 (25.6; 18.1) |
| Linzagolix 100 mg + Add-Back Therapy (ABT) | 28.2 (31.8; 24.5) |
| Linzagolix 200 mg | 32.1 (35.6; 28.5) |
| Linzagolix 200 mg + Add-Back Therapy (ABT) | 31.5 (35.2; 27.8) |
These improvements in quality of life were sustained at 52 weeks of treatment.
Endometriosis: EDELWEISS 3 Trial
The EDELWEISS 3 trial evaluated the efficacy of Linzagolix in treating moderate-to-severe endometriosis-associated pain. Quality of life was a key secondary endpoint, assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire. The EHP-30 is a 30-item questionnaire assessing various aspects of endometriosis-related health, including physical symptoms, emotional well-being, and functional impairment. The study demonstrated that Linzagolix, particularly at a dose of 200 mg with add-back therapy, significantly improved quality of life compared to placebo. While specific EHP-30 scores from this trial are not detailed in the provided search results, the EDELWEISS 1 Phase 2b trial showed that Linzagolix doses of 75 mg and above led to significant enhancements in overall patient well-being as measured by the EHP-30 score.
Experimental Protocols
The assessment of Linzagolix's impact on quality of life was conducted within the framework of well-designed, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
PRIMROSE 1 and 2 (Uterine Fibroids)
-
Study Design: These were two parallel, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Women with uterine fibroids characterized by heavy menstrual bleeding.
-
Intervention: Participants were randomized to receive once-daily oral doses of Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT), Linzagolix 200 mg, Linzagolix 200 mg with ABT, or a placebo for 52 weeks.
-
Primary Endpoint: Reduction in menstrual blood loss.
-
Quality of Life Assessment: Health-related quality of life was evaluated using the 3-month recall version of the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire.
EDELWEISS 3 (Endometriosis)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled Phase 3 study.
-
Participants: Women with moderate-to-severe endometriosis-associated pain.
-
Intervention: Patients were randomized to receive once-daily oral Linzagolix 75 mg alone, Linzagolix 200 mg in combination with ABT (1.0 mg estradiol (B170435) and 0.5 mg norethindrone (B1679910) acetate), or a placebo.
-
Co-Primary Endpoints: Reduction in dysmenorrhea and non-menstrual pelvic pain.
-
Quality of Life Assessment: Quality of life was assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire.
Visualizing the Pathways and Processes
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Independent Validation of Linzagolix Choline Research Findings: A Comparative Guide for Researchers
This guide provides an objective comparison of Linzagolix Choline with other commercially available Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, Elagolix and Relugolix (B1679264). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of published research findings. The data presented is compiled from published Phase 3 clinical trial results for the treatment of uterine fibroids and endometriosis.
Mechanism of Action: GnRH Receptor Antagonism
Linzagolix, Elagolix, and Relugolix are all oral, non-peptide GnRH receptor antagonists.[1][2] They work by competitively binding to GnRH receptors in the pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins leads to a dose-dependent decrease in the production of ovarian sex hormones, primarily estradiol (B170435), which is the key driver of the pathophysiology of uterine fibroids and endometriosis.[1] Unlike GnRH agonists which cause an initial "flare-up" of hormones, these antagonists lead to a rapid reduction in estradiol levels.
Caption: Mechanism of action of GnRH antagonists.
Comparative Efficacy in Uterine Fibroids
The efficacy of Linzagolix, Elagolix, and Relugolix in treating heavy menstrual bleeding (HMB) associated with uterine fibroids has been evaluated in large-scale, randomized, placebo-controlled Phase 3 clinical trials. The primary endpoint in these trials was the proportion of women achieving a significant reduction in menstrual blood loss (MBL).
| Drug | Clinical Trials | Dosage | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoints |
| Linzagolix | PRIMROSE 1 & 2 | 100 mg daily | 56.4% - 56.7% | 29.4% - 35.0% | Significant reductions in pain, fibroid and uterine volume. |
| 200 mg daily | 71.4% - 77.7% | ||||
| 100 mg daily + ABT | 66.4% - 77.2% | ||||
| 200 mg daily + ABT | 75.5% - 93.9% | ||||
| Elagolix | ELARIS UF-I & UF-II | 300 mg twice daily + ABT | 68.5% - 76.2% | 8.7% - 10.1% | Significant improvements in symptom severity and quality of life. |
| Relugolix | LIBERTY 1 & 2 | 40 mg daily + ABT | 72.3% - 83.8% (subgroup with adenomyosis) | 16.8% - 27.6% (subgroup with adenomyosis) | Significant reductions in pain, distress from bleeding, and uterine volume. |
*ABT (Add-Back Therapy): Concomitant administration of low-dose estrogen and progestin to mitigate hypoestrogenic side effects. For Linzagolix and Relugolix, this was typically 1 mg estradiol and 0.5 mg norethindrone (B1679910) acetate. For Elagolix, it was 1 mg estradiol and 0.5 mg norethindrone acetate.
Comparative Efficacy in Endometriosis
The efficacy of these GnRH antagonists in managing moderate to severe pain associated with endometriosis has also been established in Phase 3 trials. The co-primary endpoints typically focused on the reduction of dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
| Drug | Clinical Trials | Dosage | Dysmenorrhea Responder Rate (Drug) | Dysmenorrhea Responder Rate (Placebo) | NMPP Responder Rate (Drug) | NMPP Responder Rate (Placebo) |
| Linzagolix | EDELWEISS 3 | 75 mg daily | 44% | 24% | 39% | 31% |
| 200 mg daily + ABT | 73% | 47% | ||||
| Elagolix | ELARIS EM-I & EM-II | 150 mg daily | Not directly reported as responder rate in source | Not directly reported as responder rate in source | Not directly reported as responder rate in source | Not directly reported as responder rate in source |
| 200 mg twice daily | ||||||
| Relugolix | SPIRIT 1 & 2 | 40 mg daily + ABT | 75% | 27% - 30% | 59% - 66% | 40% - 43% |
*ABT (Add-Back Therapy): As described in the uterine fibroids section.
Safety Profile Comparison
A key consideration with GnRH antagonist therapy is the potential for hypoestrogenic side effects, most notably a decrease in bone mineral density (BMD).
| Drug | Key Adverse Events | Bone Mineral Density (BMD) Changes |
| Linzagolix | Hot flushes, headache, fatigue. | With 200 mg daily without ABT, a decrease in lumbar spine BMD was observed at 24 weeks, which recovered after the addition of ABT. With 75 mg daily and 100/200 mg with ABT, BMD was well-preserved. |
| Elagolix | Hot flushes, headache, nausea, insomnia, mood changes. | Dose-dependent decrease in BMD. The 150 mg once daily dose for 24 months is predicted to result in a -1.45% decrease from baseline. |
| Relugolix | Hot flushes, fatigue, constipation, diarrhea, arthralgia. | With combination therapy, BMD was maintained over one to two years of treatment, with a loss of <1% at the lumbar spine. |
Experimental Protocols: An Overview
The Phase 3 clinical trial programs for Linzagolix, Elagolix, and Relugolix shared many common design elements, reflecting a standardized approach to evaluating the efficacy and safety of GnRH antagonists for uterine fibroids and endometriosis.
Caption: Generalized Phase 3 clinical trial workflow.
Key Methodologies:
-
Study Design: All were multicenter, randomized, double-blind, placebo-controlled trials.
-
Participant Population: Premenopausal women with a diagnosis of uterine fibroids and heavy menstrual bleeding, or surgically confirmed endometriosis with moderate to severe pain.
-
Primary Efficacy Endpoints:
-
Uterine Fibroids: The primary endpoint was a composite of a reduction in menstrual blood loss (MBL) to less than 80 mL and a 50% or greater reduction from baseline.
-
Endometriosis: The co-primary endpoints were a clinically meaningful reduction in dysmenorrhea and non-menstrual pelvic pain, typically assessed using a numerical rating scale (NRS) or verbal rating scale (VRS).
-
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, and serial bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DXA).
Logical Relationships in Clinical Trial Design
The decision to include add-back therapy (ABT) and the selection of specific patient populations are governed by a clear logical framework aimed at balancing efficacy and safety.
Caption: Logic for add-back therapy in GnRH antagonist trials.
References
- 1. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elagolix in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Linzagolix Choline for Symptomatic Uterine Fibroids and Endometriosis
For Immediate Release
A comprehensive meta-analysis of clinical trial data for Linzagolix Choline, an oral gonadotropin-releasing hormone (GnRH) antagonist, reveals its efficacy and safety profile in the management of heavy menstrual bleeding associated with uterine fibroids and moderate to severe endometriosis-associated pain. This guide provides a comparative overview of Linzagolix against other GnRH antagonists, Elagolix and Relugolix (B1679264), as well as the established GnRH agonist therapy, leuprolide acetate (B1210297), offering researchers, scientists, and drug development professionals a consolidated resource for informed decision-making.
Linzagolix, marketed as Yselty®, has been approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age.[1][2] Its mechanism of action involves competitively binding to and blocking GnRH receptors in the pituitary gland.[3][4][5] This action dose-dependently reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in serum estradiol (B170435) levels. This suppression of estrogen, a key driver in the pathophysiology of uterine fibroids and endometriosis, forms the basis of its therapeutic effect.
Comparative Efficacy in Uterine Fibroids
Clinical trials have demonstrated the efficacy of Linzagolix in reducing heavy menstrual bleeding associated with uterine fibroids. The pivotal Phase 3 trials, PRIMROSE 1 and 2, evaluated different dosing regimens of Linzagolix, both with and without hormonal add-back therapy (ABT). Add-back therapy, consisting of estrogen and a progestin, is often co-administered with GnRH antagonists to mitigate hypoestrogenic side effects, such as bone mineral density (BMD) loss.
| Treatment Group | Responder Rate (MBL < 80 mL & ≥ 50% reduction from baseline) at 24 weeks | Responder Rate at 52 weeks |
| Linzagolix 100mg | 56.4% (PRIMROSE 1) | 53.2% (PRIMROSE 2) |
| Linzagolix 200mg with ABT | 75.5% (PRIMROSE 1) | 91.6% (PRIMROSE 2) |
| Elagolix 300mg BID with ABT | 68.5% (ELARIS UF-1), 76.2% (ELARIS UF-2) | - |
| Relugolix 40mg with ABT | 73% (LIBERTY 1), 71% (LIBERTY 2) | 87.7% (Open-label extension) |
| Placebo | 8.7% (ELARIS UF-1), 10.1% (ELARIS UF-2), 19% (LIBERTY 1), 15% (LIBERTY 2) | - |
| MBL: Menstrual Blood Loss; ABT: Add-Back Therapy; BID: Twice Daily |
Comparative Efficacy in Endometriosis
For endometriosis-associated pain, the EDELWEISS Phase 3 trials have been pivotal in evaluating Linzagolix. These studies assessed the reduction in dysmenorrhea (painful menstruation) and non-menstrual pelvic pain.
| Treatment Group | Dysmenorrhea Responder Rate at 3 months | Non-Menstrual Pelvic Pain Responder Rate at 3 months |
| Linzagolix 75mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Linzagolix 200mg with ABT | 72.9% | 47.3% |
| Elagolix 150mg QD | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Elagolix 200mg BID | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Relugolix 40mg with ABT | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| Placebo | 23.5% | 30.9% |
| ABT: Add-Back Therapy; QD: Once Daily; BID: Twice Daily |
Safety Profile: Focus on Bone Mineral Density
A primary safety concern with GnRH antagonists is the potential for decreased bone mineral density (BMD) due to reduced estrogen levels. Clinical trials have closely monitored this aspect, and the use of add-back therapy is a key strategy to mitigate this risk.
| Treatment Group | Mean Percent Change in Lumbar Spine BMD |
| Linzagolix 75mg | -0.89% at 6 months (EDELWEISS 3) |
| Linzagolix 100mg | -2.0% to -2.1% at 52 weeks (PRIMROSE 1 & 2) |
| Linzagolix 200mg | -2.6% at 24 weeks (EDELWEISS) |
| Linzagolix 100mg with ABT | -0.8% to -1.4% at 52 weeks (PRIMROSE 1 & 2) |
| Linzagolix 200mg with ABT | -0.79% at 6 months (EDELWEISS 3) |
| Elagolix 150mg QD | -0.6% to -1.1% at 12 months |
| Elagolix 200mg BID | -3.6% to -3.9% at 12 months |
| Relugolix 40mg with ABT | Minimal decline (<1%) from baseline to 24 weeks |
| Leuprolide Acetate (3.75mg depot) | -5.1% to -6.2% at 6 months |
Mechanism of Action and Experimental Workflows
The signaling pathway of GnRH antagonists like Linzagolix involves the direct blockade of GnRH receptors in the pituitary gland, preventing the downstream cascade that leads to estrogen production. This is distinct from GnRH agonists (e.g., leuprolide acetate) which initially cause a surge in LH and FSH before downregulating the receptors.
Figure 1: Mechanism of Action of Linzagolix.
A typical clinical trial workflow for evaluating these therapies involves screening, randomization, a treatment period, and a follow-up phase.
Figure 2: Generalized Clinical Trial Workflow.
Detailed Experimental Protocols
PRIMROSE 1 and 2 (Linzagolix for Uterine Fibroids)
These were two replicate, Phase 3, randomized, double-blind, placebo-controlled studies.
-
Population: Premenopausal women with heavy menstrual bleeding (menstrual blood loss [MBL] > 80 mL) associated with uterine fibroids.
-
Intervention: Patients were randomized to receive Linzagolix 100 mg or 200 mg once daily, with or without add-back therapy (estradiol 1 mg/norethindrone (B1679910) acetate 0.5 mg), or placebo for 52 weeks.
-
Primary Endpoint: The proportion of responders at 24 weeks, defined as women with MBL volume of ≤ 80 mL and a ≥ 50% reduction from baseline.
-
Key Secondary Endpoints: Included changes in pain, anemia, and quality of life.
EDELWEISS 3 (Linzagolix for Endometriosis)
This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Population: Women with moderate to severe endometriosis-associated pain.
-
Intervention: Patients were randomized to receive Linzagolix 75 mg once daily, Linzagolix 200 mg once daily with add-back therapy (estradiol 1 mg/norethisterone acetate 0.5 mg), or placebo for 6 months.
-
Primary Objective: To demonstrate the efficacy and safety of Linzagolix in managing moderate to severe endometriosis-associated pain.
-
Co-Primary Endpoints: Responder rates for dysmenorrhea and non-menstrual pelvic pain at 3 months.
ELARIS UF-1 and UF-2 (Elagolix for Uterine Fibroids)
These were two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials.
-
Population: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
-
Intervention: Elagolix 300 mg twice daily with hormonal add-back therapy (estradiol 1 mg/norethindrone acetate 0.5 mg once daily). An elagolix-alone group was included to assess the impact of add-back therapy.
-
Primary Endpoint: Menstrual blood loss < 80 mL during the final month and at least a 50% reduction in menstrual blood loss from baseline to the final month.
LIBERTY 1 and 2 (Relugolix for Uterine Fibroids)
These were two replicate international, double-blind, 24-week, Phase 3 trials.
-
Population: Women with fibroid-associated heavy menstrual bleeding.
-
Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive once-daily placebo, relugolix combination therapy (40 mg of relugolix, 1 mg of estradiol, and 0.5 mg of norethindrone acetate), or delayed relugolix combination therapy (40 mg of relugolix monotherapy for 12 weeks, followed by relugolix combination therapy for 12 weeks).
-
Primary Efficacy Endpoint: The percentage of participants with a response (volume of menstrual blood loss <80 ml and a ≥50% reduction in volume from baseline).
Conclusion
This compound has demonstrated significant efficacy in reducing symptoms associated with uterine fibroids and endometriosis. Its flexible dosing, with and without add-back therapy, allows for a personalized treatment approach. When compared to other GnRH antagonists, Linzagolix shows a competitive efficacy and safety profile. The choice of treatment will ultimately depend on individual patient characteristics, physician judgment, and long-term safety considerations, particularly regarding bone health. This meta-analysis provides a foundational comparison to aid in these critical assessments.
References
- 1. A novel pill to treat bleeding from uterine fibroids aims for FDA approval [inquirer.com]
- 2. A plain language summary of the safety of relugolix combination therapy and improvement in symptoms in women with uterine fibroids from the LIBERTY 1 and LIBERTY 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Linzagolix Choline in a Laboratory Setting
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like Linzagolix Choline (B1196258), is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[5] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste from its generation to its final disposal. Many states have their own regulations that can be more stringent than federal laws.
A key aspect of these regulations is the classification of pharmaceutical waste as either hazardous or non-hazardous. Hazardous pharmaceutical waste must be treated at a permitted facility, with incineration being a common method. In 2019, the EPA introduced Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals and prohibits the sewering of such waste.
Step-by-Step Disposal Procedure for Linzagolix Choline
For researchers and laboratory professionals, the following step-by-step procedure should be followed to ensure the safe and compliant disposal of this compound:
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and review the Safety Data Sheet for this compound. While a complete SDS was not found in the initial search, suppliers of the chemical are required to provide one. The SDS will contain a dedicated section on disposal considerations, which will provide specific guidance based on the compound's properties and classification.
-
Determine if the Waste is Hazardous: Based on the information in the SDS and relevant regulations, determine if the this compound waste is classified as hazardous. The RCRA defines hazardous waste based on specific lists (P-list and U-list for commercial chemical products) and characteristics (ignitability, corrosivity, reactivity, and toxicity).
-
Segregate the Waste: Properly segregate this compound waste from other laboratory waste streams. This includes unused or expired compounds, contaminated labware (e.g., vials, gloves, pipette tips), and solutions containing the compound. Use clearly labeled, sealed, and appropriate waste containers.
-
Follow Institutional and Local Guidelines: Adhere to your institution's specific waste management plan and local regulatory requirements. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for guidance on proper disposal procedures and for arranging waste pickup.
-
Arrange for Professional Disposal: Do not dispose of this compound in the regular trash or down the drain. Contract with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the chemical waste. Incineration at a permitted facility is the standard for many pharmaceutical wastes.
Key Regulatory and Disposal Considerations
| Consideration | Description | Source |
| Regulatory Agencies | In the U.S., the EPA and DEA are the primary regulators of pharmaceutical waste. State regulations may also apply. | |
| Hazardous Waste | The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. | |
| Subpart P | Provides healthcare-specific rules for managing hazardous waste pharmaceuticals and prohibits sewering. | |
| Disposal Method | Hazardous pharmaceutical waste typically requires treatment at a permitted facility, often through incineration. | |
| Local Requirements | Disposal must always be in accordance with local regulations and institutional guidelines. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Linzagolix Choline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Linzagolix Choline (B1196258). The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Linzagolix Choline is an orally available, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is used in research to study conditions such as uterine fibroids and endometriosis.[1][4] While some safety data sheets (SDS) state that Linzagolix is not classified as a hazardous substance or mixture, it is still crucial to handle it with care due to its potent pharmacological activity.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To protect eyes from splashes and airborne particles. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use. | To prevent skin contact with the compound. |
| Body Protection | Lab coat or impervious clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated or if working in a poorly ventilated area. | To prevent inhalation of the compound. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
All work with this compound should be performed in a designated area with adequate ventilation, such as a chemical fume hood.
-
Preparation :
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.
-
Put on all required PPE as specified in the table above.
-
If weighing the solid form, do so in a chemical fume hood to avoid dust formation.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
This compound is soluble in DMSO.
-
-
Spill Management :
-
In case of a spill, evacuate personnel to a safe area.
-
Use appropriate PPE and prevent further leakage if it is safe to do so.
-
Absorb solutions with an inert material and decontaminate the area.
-
Collect all contaminated materials in a sealed container for disposal.
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact : Immediately wash the affected area with plenty of water. Remove contaminated clothing.
-
Eye Contact : Rinse eyes thoroughly with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion : Seek immediate medical attention.
-
-
Unused Compound and Contaminated Materials : Dispose of as hazardous chemical waste in a sealed and clearly labeled container.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal. Discharge into the environment must be avoided.
Storage
-
Short-term : Store in a dry, dark place at 0 - 4°C.
-
Long-term : Store at -20°C.
-
In solvent : Store at -80°C for up to one year.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
